molecular formula C10H8FNO2 B174560 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 16381-46-7

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Katalognummer: B174560
CAS-Nummer: 16381-46-7
Molekulargewicht: 193.17 g/mol
InChI-Schlüssel: XNWVWEWWPNKNJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-fluoro-3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWVWEWWPNKNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360638
Record name 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16381-46-7
Record name 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16381-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-3-methyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The synthesis leverages a combination of classic and reliable organic reactions, primarily the Japp-Klingemann reaction followed by the Fischer indole synthesis. This document outlines the step-by-step experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical transformations.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step process starting from readily available commercial reagents. The overall strategy involves:

  • Diazotization of 4-fluoroaniline: Conversion of the primary aromatic amine to a more reactive diazonium salt.

  • Japp-Klingemann Reaction: Coupling of the diazonium salt with ethyl 2-methylacetoacetate to form the key hydrazone intermediate, ethyl 2-(2-(4-fluorophenyl)hydrazono)-3-oxobutanoate.

  • Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone intermediate to yield ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate.

  • Hydrolysis: Conversion of the ethyl ester to the final product, this compound.

This pathway is advantageous due to its reliability, scalability, and the commercial availability of the starting materials.

Experimental Protocols

Step 1: Formation of 4-Fluorobenzenediazonium Chloride

Materials:

  • 4-Fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 4-fluorobenzenediazonium chloride solution. The resulting solution is used immediately in the next step.

Step 2: Japp-Klingemann Reaction to Synthesize Ethyl 2-(2-(4-fluorophenyl)hydrazono)-3-oxobutanoate

Materials:

  • 4-Fluorobenzenediazonium chloride solution (from Step 1)

  • Ethyl 2-methylacetoacetate

  • Sodium Acetate

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a separate flask, prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) and a molar excess of sodium acetate in a mixture of ethanol and water.

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the ethyl 2-methylacetoacetate solution with vigorous stirring.

  • A yellow to orange precipitate of the hydrazone should form.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 3: Fischer Indole Synthesis of Ethyl 5-Fluoro-3-methyl-1H-indole-2-carboxylate

Materials:

  • Ethyl 2-(2-(4-fluorophenyl)hydrazono)-3-oxobutanoate (from Step 2)

  • Polyphosphoric Acid (PPA) or a mixture of Sulfuric Acid in Ethanol

  • Ice-water

Procedure:

  • Add the dried hydrazone from Step 2 to a flask containing a strong acid catalyst. Polyphosphoric acid is a common choice.

  • Heat the mixture to a temperature typically ranging from 80-120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with water until the filtrate is neutral, and dry.

  • The crude ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol.

Step 4: Hydrolysis to this compound

Materials:

  • Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (from Step 3)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ethyl ester from Step 3 in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Reflux the mixture for several hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid until the product precipitates.

  • Collect the solid this compound by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes typical reaction parameters and expected yields based on analogous syntheses reported in the literature. Actual results may vary depending on the specific reaction scale and conditions.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 & 2Japp-Klingemann Reaction4-Fluoroaniline, NaNO₂, Ethyl 2-methylacetoacetate, NaOAcHCl/H₂O, Ethanol/H₂O0-52-375-85
3Fischer Indole SynthesisPolyphosphoric AcidNeat or Ethanol/H₂SO₄80-1202-660-75
4HydrolysisNaOH or KOHEthanol/H₂OReflux2-485-95

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway A 4-Fluoroaniline B 4-Fluorobenzenediazonium Chloride A->B NaNO₂, HCl, 0-5°C D Ethyl 2-(2-(4-fluorophenyl)hydrazono) -3-oxobutanoate B->D:w Japp-Klingemann Reaction C Ethyl 2-methylacetoacetate C->D:w E Ethyl 5-fluoro-3-methyl-1H -indole-2-carboxylate D->E Fischer Indole Synthesis (H⁺, Δ) F 5-Fluoro-3-methyl-1H-indole -2-carboxylic acid E->F Hydrolysis (NaOH, H₂O/EtOH)

Caption: Overall synthesis pathway for this compound.

Japp-Klingemann Reaction Workflow

Japp_Klingemann_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction A Dissolve 4-Fluoroaniline in HCl/H₂O B Cool to 0-5°C A->B C Add NaNO₂ solution B->C D Stir for 30 min C->D G Add diazonium salt solution D->G Immediate use E Prepare solution of Ethyl 2-methylacetoacetate and NaOAc F Cool to 0-5°C E->F F->G H Stir for 1-2 h G->H I Filter and dry product H->I

Caption: Experimental workflow for the Japp-Klingemann reaction step.

Fischer Indole Synthesis and Hydrolysis Workflow

Fischer_Hydrolysis_Workflow cluster_fischer Fischer Indole Synthesis cluster_hydrolysis Ester Hydrolysis A Combine hydrazone and acid catalyst (PPA) B Heat to 80-120°C A->B C Pour into ice-water B->C D Filter, wash, and dry C->D E Recrystallize ester D->E F Dissolve ester in EtOH/aq. NaOH E->F Proceed to hydrolysis G Reflux for 2-4 h F->G H Remove EtOH G->H I Acidify with HCl H->I J Filter, wash, and dry final product I->J

Caption: Workflow for the Fischer indole synthesis and subsequent ester hydrolysis.

An In-depth Technical Guide on the Biological Activity of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the known biological activities associated with the chemical scaffold of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. While specific biological data for this exact molecule is not extensively available in current literature, this document serves as a valuable resource for researchers, scientists, and drug development professionals by detailing the activities of closely related indole-2-carboxylic acid derivatives. The information presented herein, including quantitative data, experimental protocols, and pathway diagrams, is intended to guide future research and hypothesis-driven drug discovery efforts centered around this chemical class.

Chemical and Physical Properties

This compound is a small molecule with the following computed properties:

PropertyValue
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
IUPAC Name This compound
CAS Number 16381-46-7
XLogP3 2.4

Source: PubChem CID 1132967[1]

Biological Activities of Related Indole-2-Carboxylic Acid Derivatives

The indole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. Below, we explore the biological activities of structurally similar compounds to provide a predictive framework for the potential therapeutic applications of this compound.

Apoptosis Induction in Cancer Cells

A study on a series of indole-2-carboxylic acid benzylidene-hydrazides identified them as potent inducers of apoptosis. The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest T47D breast cancer cells in the G2/M phase and induce apoptosis.[2] Structure-activity relationship (SAR) studies revealed that substitutions on both the indole and benzene rings are crucial for activity.[2]

Quantitative Data: Apoptotic Activity of Indole-2-Carboxylic Acid Benzylidene-Hydrazides

CompoundEC₅₀ (µM) in T47D Caspase Activation AssayGI₅₀ (µM) in T47D Growth Inhibition Assay
5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (3a)--
5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide (9a)0.1-
5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b)0.10.9

Data extracted from a study on apoptosis inducers.[2]

Experimental Protocol: Cell-Based Caspase High-Throughput Screening (HTS) Assay [2]

  • Cell Line: T47D human breast cancer cells.

  • Assay Principle: Detection of caspase activation as a marker for apoptosis.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated.

    • Test compounds are added at various concentrations.

    • After an incubation period, a luminogenic caspase substrate is added.

    • The luminescence, proportional to caspase activity, is measured using a plate reader.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curves.

Logical Relationship: From Screening to Mechanism

G hts Cell-Based HTS (Caspase Activation) hit_id Hit Identification (e.g., Compound 3a) hts->hit_id Screening sar SAR Studies (Optimization) hit_id->sar Lead Generation lead_comp Lead Compounds (e.g., 9a, 9b) sar->lead_comp Improved Potency moa Mechanism of Action (Tubulin Polymerization Inhibition) lead_comp->moa Further Investigation

Caption: Workflow from high-throughput screening to mechanism of action studies.

α-Glucosidase Inhibition

Derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3][4] This makes them interesting candidates for the management of type 2 diabetes. Several compounds exhibited significantly better inhibitory activity than the reference drug, acarbose.[4]

Quantitative Data: α-Glucosidase Inhibitory Activities of 5-Fluoro-2-Oxindole Derivatives

CompoundIC₅₀ (µM)
Acarbose (Reference)569.43 ± 43.72
(Z)-5-Fluoro-3-(4-hydroxybenzylidene)indolin-2-one (3d)49.89 ± 1.16
(Z)-5-Fluoro-3-(4-hydroxy-3-methoxybenzylidene)indolin-2-one (3f)35.83 ± 0.98
(Z)-5-Fluoro-3-(3,4,5-trimethoxybenzylidene)indolin-2-one (3i)56.87 ± 0.42

Data from a study on α-glucosidase inhibitors.[4]

Experimental Protocol: α-Glucosidase Inhibition Assay [3]

  • Enzyme Source: α-Glucosidase from Saccharomyces cerevisiae.

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (p-NPG).

  • Procedure:

    • The enzyme is pre-incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of the substrate, p-NPG.

    • The mixture is incubated, and the reaction is stopped by adding a sodium carbonate solution.

    • The absorbance of the produced p-nitrophenol is measured at 405 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway: Postulated Mechanism of α-Glucosidase Inhibition

G carbs Dietary Carbohydrates (Polysaccharides) ag α-Glucosidase carbs->ag Digestion glucose Glucose Absorption (in Small Intestine) ag->glucose Hydrolysis hyperglycemia Postprandial Hyperglycemia glucose->hyperglycemia inhibitor 5-Fluoro-2-oxindole Derivative inhibitor->ag Inhibition

Caption: Inhibition of carbohydrate digestion by α-glucosidase inhibitors.

Tyrosine Kinase Inhibition

A derivative of 5-fluoro-2-oxo-1,2-dihydroindole, SU11248 (Sunitinib), is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGF-R2) and platelet-derived growth factor receptor beta (PDGF-Rβ) tyrosine kinases.[5] This compound has been developed as an anticancer agent.[5]

Experimental Workflow: Tyrosine Kinase Inhibitor Development

G design Analogue Design & Synthesis biochem Biochemical Assays (VEGF-R2, PDGF-Rβ) design->biochem Screening cell Cellular Assays biochem->cell Validation pharm Pharmaceutical Profiling (Solubility, Bioavailability) cell->pharm Optimization clinical Clinical Trials pharm->clinical Candidate Selection

Caption: Developmental workflow for a novel tyrosine kinase inhibitor.

Conclusion and Future Directions

While direct biological activity data for this compound remains to be elucidated, the extensive research on its structural analogs provides a strong foundation for future investigations. The indole-2-carboxylic acid scaffold is a versatile starting point for the development of novel therapeutics. Based on the activities of related compounds, future research on this compound and its derivatives could fruitfully explore its potential as an anticancer agent (via apoptosis induction or kinase inhibition), an antidiabetic agent (through α-glucosidase inhibition), or in other therapeutic areas where indole-based compounds have shown promise. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such research endeavors.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanisms of Action of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the potential mechanisms of action of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a synthetic indole derivative. Drawing upon extensive research into the biological activities of structurally related indole-2-carboxylic acids, this document is intended for researchers, scientists, and drug development professionals. Due to the limited availability of data on this specific molecule, this guide synthesizes findings from analogous compounds to project its likely pharmacological profile, highlighting promising avenues for therapeutic investigation.

Core Executive Summary

This compound belongs to a class of compounds demonstrating a remarkable diversity of biological activities. Based on the behavior of analogous structures, this molecule is predicted to exhibit inhibitory or modulatory effects on several key biological targets. These potential mechanisms of action include:

  • HIV-1 Integrase Inhibition: By chelating essential magnesium ions within the enzyme's active site, it may block the integration of the viral genome into the host DNA, a critical step in the HIV life cycle.

  • Receptor Tyrosine Kinase (RTK) Inhibition: The compound could potentially target RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Epidermal Growth Factor Receptor (EGFR), key players in tumor angiogenesis and proliferation.

  • NMDA Receptor Antagonism: It may act as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a mechanism relevant to neurological disorders.

  • Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: The molecule might block the action of inflammatory lipid mediators, suggesting potential applications in asthma and other inflammatory conditions.

  • α-Glucosidase Inhibition: Inhibition of this enzyme could delay carbohydrate digestion and glucose absorption, a therapeutic strategy for managing type 2 diabetes.

  • Cannabinoid Receptor 1 (CB1) Allosteric Modulation: The compound could modulate the function of the CB1 receptor, offering a nuanced approach to influencing the endocannabinoid system.

This guide will delve into the specifics of each potential mechanism, presenting available quantitative data, detailed experimental protocols for assessing these activities, and visual representations of the involved signaling pathways and experimental workflows.

Potential Mechanism of Action: HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][2] The proposed mechanism centers on the chelation of two magnesium ions (Mg²⁺) within the catalytic core of the integrase enzyme. This action prevents the strand transfer reaction, where the viral DNA is integrated into the host cell's genome. The indole core and the C2 carboxyl group are crucial for this chelating activity.

HIV_Integrase_Inhibition cluster_host Host Cell cluster_virus HIV-1 Host_DNA Host DNA Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Reverse Transcription Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Integrase Integrase Viral_DNA->Integrase Intasome Intasome (Viral DNA + Integrase) Integrase->Intasome Intasome->Host_DNA Strand Transfer (Integration) 5F3M_ICA This compound 5F3M_ICA->Integrase Inhibition (Mg2+ Chelation)

Fig 1. Proposed mechanism of HIV-1 integrase inhibition.
Quantitative Data: HIV-1 Integrase Inhibitory Activity of Analogous Compounds

CompoundTargetAssayIC₅₀ (µM)Reference
Derivative 20aHIV-1 IntegraseStrand Transfer0.13[1][3]
Derivative 17aHIV-1 IntegraseStrand Transfer3.11[4][5]
Indole-2-carboxylic acid (1)HIV-1 IntegraseStrand Transfer32.37[6]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol is based on commercially available HIV-1 integrase assay kits.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant HIV-1 integrase, a donor DNA substrate (simulating viral DNA), and an acceptor DNA substrate (simulating host DNA).

  • Compound Incubation: The test compound, this compound, is dissolved in DMSO and added to the reaction mixture at various concentrations. A known integrase inhibitor (e.g., Raltegravir) is used as a positive control, and DMSO alone serves as a negative control.

  • Initiation of Reaction: The reaction is initiated by the addition of MgCl₂ and incubated at 37°C to allow for the strand transfer reaction to occur.

  • Detection: The integrated DNA product is quantified. This is often achieved through a biotin-streptavidin-based ELISA. The biotinylated donor DNA, if successfully integrated into the digoxigenin-labeled acceptor DNA, will be captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Data Analysis: The signal from the reporter enzyme is measured, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the integrase activity) is calculated from the dose-response curve.

Potential Mechanism of Action: Receptor Tyrosine Kinase (RTK) Inhibition

Indole derivatives are known to act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR.[7][8] These receptors are crucial for cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers. The inhibitory mechanism typically involves the compound binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules.

RTK_Inhibition Growth_Factor Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Growth_Factor->RTK Binding & Dimerization ATP ATP RTK->ATP Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Activation ADP ADP ATP->ADP Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Response 5F3M_ICA This compound 5F3M_ICA->RTK Inhibition of ATP Binding

Fig 2. Proposed mechanism of Receptor Tyrosine Kinase inhibition.
Quantitative Data: RTK Inhibitory Activity of Analogous Compounds

CompoundTargetAssayIC₅₀ (nM)Reference
Derivative 5dEGFREGFR-TK Assay89 ± 6[7]
Derivative 5eEGFREGFR-TK Assay93 ± 8[7]
Indole Derivative 3EGFRKinase Assay18[8]
Indole Derivative 3VEGFR-2Kinase Assay45[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
  • Assay Components: The assay is typically performed in a 96-well plate and includes the recombinant kinase domain of the target RTK (e.g., EGFR), a specific peptide substrate, and ATP.

  • Compound Application: this compound is serially diluted in DMSO and added to the wells. A known RTK inhibitor (e.g., Erlotinib) is used as a positive control.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using various methods, such as a fluorescence-based assay where a phosphorylation-specific antibody is used, or by measuring ATP consumption using a luciferase-based system (e.g., Kinase-Glo®).

  • Data Analysis: The signal is measured, and the percentage of inhibition for each compound concentration is calculated relative to the controls. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Potential Mechanism of Action: NMDA Receptor Antagonism

Derivatives of indole-2-carboxylic acid have been shown to act as antagonists of the NMDA receptor, a key ionotropic glutamate receptor in the central nervous system.[9][10] The proposed mechanism is a competitive antagonism at the glycine co-agonist binding site on the GluN1 subunit of the receptor.[11] By blocking the binding of glycine, the compound prevents the full activation of the NMDA receptor, even in the presence of glutamate.

NMDA_Antagonism cluster_receptor NMDA Receptor GluN1 GluN1 Subunit Ion_Channel_Open Ion Channel (Open) GluN1->Ion_Channel_Open GluN2 GluN2 Subunit GluN2->Ion_Channel_Open Ion_Channel Ion Channel (Closed) Ca_Influx Ca²⁺ Influx Ion_Channel_Open->Ca_Influx Allows Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine Glycine->GluN1 Binds 5F3M_ICA This compound 5F3M_ICA->GluN1 Competitive Antagonism 5F3M_ICA->Ion_Channel

Fig 3. Proposed mechanism of NMDA receptor antagonism.
Quantitative Data: NMDA Receptor Antagonist Activity of Analogous Compounds

CompoundTargetAssayKᵢ (µM)IC₅₀ (µM)Reference
6-chloro-indole-2-carboxylate derivativesGlycine site of NMDA ReceptorRadioligand Binding< 1-[9]
5-fluoro-indole-2-carboxylic acidGlycine site of NMDA ReceptorRadioligand Binding15-[11]
5-fluoro-indole-2-carboxylic acidNMDA ReceptorElectrophysiology-61[11]
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Glycine Site
  • Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled ligand specific for the glycine site (e.g., [³H]glycine or [³H]DCKA) in the presence of varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known glycine site antagonist. The specific binding is calculated, and the Kᵢ value for the test compound is determined using the Cheng-Prusoff equation.

Further Potential Mechanisms of Action

CysLT1 Antagonism

Indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the CysLT1 receptor.[2] This receptor is activated by cysteinyl leukotrienes, which are inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. By blocking this receptor, these compounds can inhibit the inflammatory cascade.

CysLT1_Antagonism Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1_Receptor CysLT1 Receptor Cysteinyl_Leukotrienes->CysLT1_Receptor Binds G_Protein Gq/11 CysLT1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) Ca_Release->Inflammatory_Response 5F3M_ICA This compound 5F3M_ICA->CysLT1_Receptor Antagonism

Fig 4. Proposed mechanism of CysLT1 receptor antagonism.

Quantitative Data:

CompoundTargetAssayIC₅₀ (µM)Reference
Derivative 17kCysLT1Calcium Mobilization0.0059 ± 0.0011[2]
MontelukastCysLT1Calcium Mobilization0.0043 ± 0.0008[12]
PranlukastCysLT1Calcium Mobilization0.0016 ± 0.0004[12]

Experimental Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: A cell line stably expressing the CysLT1 receptor (e.g., CHO-K1 cells) is used.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Agonist Stimulation: The cells are then stimulated with a CysLT1 receptor agonist (e.g., LTD₄).

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ value is calculated from the dose-response curve of the inhibition of the agonist-induced calcium signal.

α-Glucosidase Inhibition

Certain fluorinated oxindole derivatives have demonstrated potent α-glucosidase inhibitory activity.[13][14] This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can help to control postprandial hyperglycemia in diabetic patients.

aGlucosidase_Inhibition Complex_Carbohydrates Complex Carbohydrates (e.g., Starch) a_Glucosidase α-Glucosidase Complex_Carbohydrates->a_Glucosidase Hydrolysis Monosaccharides Monosaccharides (e.g., Glucose) a_Glucosidase->Monosaccharides Glucose_Absorption Glucose Absorption into Bloodstream Monosaccharides->Glucose_Absorption 5F3M_ICA This compound 5F3M_ICA->a_Glucosidase Inhibition

Fig 5. Proposed mechanism of α-Glucosidase inhibition.

Quantitative Data:

CompoundTargetAssayIC₅₀ (µM)Reference
Derivative 3fα-GlucosidasepNPG Assay35.83 ± 0.98[13][14]
Derivative 3dα-GlucosidasepNPG Assay49.89 ± 1.16[13][14]
Acarbose (standard)α-GlucosidasepNPG Assay569.43 ± 43.72[13][14]

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Reaction Setup: The assay is performed in a 96-well plate containing α-glucosidase from Saccharomyces cerevisiae and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The plate is incubated at 37°C.

  • Measurement: The enzymatic hydrolysis of pNPG releases p-nitrophenol, which has a yellow color. The absorbance is measured at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

CB1 Receptor Allosteric Modulation

Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1).[15][16][17] These molecules bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind. This can lead to a change in the affinity and/or efficacy of the orthosteric ligand, offering a more subtle way to modulate CB1 signaling compared to direct agonists or antagonists.

CB1_Modulation Orthosteric_Ligand Orthosteric Ligand (e.g., Anandamide, CP55,940) Orthosteric_Site Orthosteric Site Orthosteric_Ligand->Orthosteric_Site Binds CB1_Receptor CB1 Receptor CB1_Receptor->Orthosteric_Ligand Alters Affinity (α) G_Protein_Coupling G-Protein Coupling CB1_Receptor->G_Protein_Coupling Conformational Change Allosteric_Site Allosteric Site Allosteric_Site->CB1_Receptor Modulates Conformation Orthosteric_Site->CB1_Receptor Signaling_Outcome Signaling Outcome G_Protein_Coupling->Signaling_Outcome 5F3M_ICA This compound 5F3M_ICA->Allosteric_Site Binds

Fig 6. Proposed mechanism of CB1 receptor allosteric modulation.

Quantitative Data:

CompoundTargetAssayKₑ (nM)αReference
Derivative 12dCB1 ReceptorRadioligand Binding259.324.5[15]
Derivative 11jCB1 ReceptorRadioligand Binding167.316.55[16][17]

Experimental Protocol: Radioligand Binding Assay for CB1 Allosteric Modulation

  • Membrane Preparation: Membranes are prepared from cells expressing the human CB1 receptor (e.g., HEK293 cells).

  • Binding Assay: The membranes are incubated with a fixed concentration of a radiolabeled orthosteric agonist (e.g., [³H]CP55,940) and varying concentrations of the test allosteric modulator.

  • Equilibrium: The incubation is carried out until equilibrium is reached.

  • Separation and Quantification: Bound and free radioligand are separated by filtration, and the bound radioactivity is quantified.

  • Data Analysis: The data are analyzed using a model of allosteric interaction to determine the equilibrium dissociation constant (Kₑ) of the allosteric modulator and the cooperativity factor (α), which describes the magnitude of the effect of the allosteric modulator on the binding of the orthosteric ligand.

Conclusion

The diverse range of potential biological activities of this compound, inferred from the study of its structural analogs, underscores its significant potential as a lead compound in drug discovery. The mechanisms outlined in this guide—spanning antiviral, anticancer, neuroprotective, anti-inflammatory, and metabolic targets—provide a solid foundation for further preclinical investigation. The detailed experimental protocols and quantitative data presented herein are intended to facilitate the design of robust studies to elucidate the precise pharmacological profile of this promising molecule. Future research should focus on direct experimental validation of these predicted activities to unlock the full therapeutic potential of this compound.

References

Spectroscopic and Physicochemical Profile of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a fluorinated derivative of the indole class of heterocyclic compounds. Indole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive natural products and pharmaceuticals. The inclusion of a fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in synthetic organic chemistry. This document provides a detailed guide to the spectroscopic and physical properties of this compound, intended for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈FNO₂PubChem[1]
Molecular Weight 193.17 g/mol PubChem[1]
Exact Mass 193.05390666 DaPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 16381-46-7PubChem[1]
Spectroscopic Data

The primary fragmentation in the mass spectrum of a carboxylic acid derivative typically involves the cleavage of the C-Y bond, leading to the formation of a stable acylium ion (R-CO⁺).[2] For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

IonExpected m/z
[M]⁺ 193.17
[M-H]⁻ 192.16

The following table outlines the expected chemical shifts for this compound based on general principles and data from analogous compounds. The acidic proton of a carboxylic acid typically appears as a broad singlet far downfield, often around 12 δ.[3] Protons on carbon atoms adjacent to a carbonyl group generally resonate near 2 δ.[2]

Expected ¹H NMR Data

ProtonExpected Chemical Shift (ppm)Multiplicity
-COOH ~12.0Broad Singlet
N-H ~8.0 - 8.5Broad Singlet
Aromatic-H ~6.9 - 7.6Multiplets
-CH₃ ~2.3Singlet

Expected ¹³C NMR Data

Carboxyl carbons typically absorb in the 165 to 185 δ range in ¹³C NMR spectra.[3] The carbons of the indole ring and the methyl group will appear at shifts influenced by the fluorine substitution.

CarbonExpected Chemical Shift (ppm)
-COOH 165 - 185
Aromatic-C 100 - 160 (C-F will show coupling)
-CH₃ ~10

Carboxylic acids are readily identified by two characteristic absorptions in their IR spectra: a very broad O-H stretch and a sharp C=O stretch.[3] The N-H bond of the indole ring also gives a characteristic absorption.

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid) 2500 - 3300Very Broad
N-H (Indole) ~3340Sharp
C=O (Carboxylic Acid) 1710 - 1760Strong, Sharp
C=C (Aromatic) 1450 - 1600Medium
Experimental Protocols

The acquisition of the spectroscopic data described above would follow standard analytical chemistry procedures.

1. Sample Preparation: The compound, a white to pale yellow powder, is dissolved in a suitable deuterated solvent for NMR analysis (e.g., DMSO-d₆ or CDCl₃). For IR spectroscopy, the sample can be prepared as a KBr pellet or analyzed as a thin film.

2. NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AVANCE 500, operating at 500 MHz for ¹H and 125 MHz for ¹³C.[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).

3. Mass Spectrometry: Mass spectra are obtained using an instrument capable of electrospray ionization (ESI) for detecting [M-H]⁻ or [M+H]⁺ ions, or electron ionization (EI) for observing the molecular ion [M]⁺ and fragmentation patterns.

4. Infrared (IR) Spectroscopy: IR spectra are recorded using an FT-IR spectrometer, such as a Bruker Tensor 27.[5] The data is collected over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of the target compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet for IR MS Mass Spectrometer (ESI/EI) Sample->MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectrometer KBr_Pellet->IR Process Process Raw Data NMR->Process MS->Process IR->Process Interpret Interpret Spectra Process->Interpret Structure Confirm Structure Interpret->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Molecular_Structure_Spectroscopy cluster_signals Expected Spectroscopic Signals compound This compound Carboxyl Group (-COOH) Indole N-H Methyl Group (-CH₃) Fluoro-Aromatic Ring COOH_signals ¹H: ~12.0 ppm (broad s) ¹³C: 165-185 ppm IR: 2500-3300, 1710-1760 cm⁻¹ compound:f1->COOH_signals NH_signals ¹H: ~8.0-8.5 ppm (broad s) IR: ~3340 cm⁻¹ compound:f2->NH_signals CH3_signals ¹H: ~2.3 ppm (s) ¹³C: ~10 ppm compound:f3->CH3_signals Aromatic_signals ¹H: 6.9-7.6 ppm (m) ¹³C: 100-160 ppm compound:f4->Aromatic_signals

Caption: Key structural features and their corresponding expected spectroscopic signals.

References

An In-depth Technical Guide to 5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid and its derivatives. This class of compounds holds significant promise in the development of novel therapeutic agents, with demonstrated activities across various biological targets.

Core Structure and Chemical Properties

The foundational molecule, this compound, is a fluorinated derivative of the indole-2-carboxylic acid scaffold. The presence of the fluorine atom at the 5-position and a methyl group at the 3-position significantly influences its physicochemical properties and biological activity.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₈FNO₂[1]

  • Molecular Weight: 193.17 g/mol [2]

  • CAS Number: 16381-46-7[2]

Synthesis of Derivatives

The synthesis of this compound derivatives typically involves modifications at the carboxylic acid group, such as esterification and amidation, or further substitution on the indole ring.

General Synthesis of Indole-2-Carboxamides

A common route to synthesize N-substituted indole-2-carboxamides involves the coupling of the corresponding indole-2-carboxylic acid with a desired amine. This is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and an additive like hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF).[3][4]

Synthesis of a Thiazolidinone Derivative

One specific derivative, (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate, has been synthesized. The general synthetic approach for related compounds involves the reaction of a methyl indole-2-carboxylate derivative with an appropriate aldehyde in the presence of a catalyst.[5] For instance, the synthesis of related (Z)-methyl 3-((3-(substituted)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates involves boiling a mixture of methyl 3-formyl-1H-indole-2-carboxylate, a substituted 2-thioxothiazolidin-4-one, and a catalyst like piperidine in a solvent such as acetonitrile.[5]

Biological Activities and Quantitative Data

Derivatives of the 5-fluoro-indole scaffold have demonstrated a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

A study on N-derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates revealed significant antimicrobial properties. The presence of a methyl group on the nitrogen of the 2-thioxothiazolidin-4-one moiety of a 5-fluoro-indole derivative was found to be favorable for antifungal activity.[5]

Table 1: Antimicrobial Activity of a this compound Derivative [5]

CompoundTarget OrganismMIC (mg/mL)MBC/MFC (mg/mL)
(Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylateVarious Fungi0.008–0.0150.015–0.03

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Anticancer and Kinase Inhibitory Activity

Indole derivatives are recognized as a "privileged scaffold" in medicinal chemistry for their ability to target a wide range of enzymes, including protein kinases.[6][7] Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, is a hallmark of many cancers.[8][9][10][11][12][13]

One notable derivative, 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (Sunitinib), is a potent tyrosine kinase inhibitor targeting receptors like VEGFR2 and PDGFRβ, and is used in cancer therapy.[14][15] This highlights the potential of fluorinated indole scaffolds in kinase inhibition.

Anti-inflammatory Activity

Indole derivatives have also been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][16][17][18] 5-Fluoroindole-2-carboxylic acid itself has been used in the synthesis of COX-2 inhibitors.[19]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of these compounds.

General Protocol for Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a framework for assessing the inhibitory activity of indole derivatives against protein kinases.[6]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • This compound derivative (inhibitor)

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indole derivative in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or control to the wells of a 96-well plate.

    • Add 10 µL of a 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.[6]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the reaction and incubate for 40 minutes.[6]

    • Add 50 µL of Kinase Detection Reagent and incubate for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[6]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[6]

General Protocol for COX Activity Assay (Fluorometric)

This protocol can be adapted to evaluate the inhibitory effect of the compounds on COX enzymes.[20]

Materials:

  • COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • This compound derivative (inhibitor)

  • 96-well plates

  • Fluorometric plate reader

Procedure:

  • Sample and Inhibitor Preparation: Prepare cell or tissue lysates or use purified enzyme. Prepare serial dilutions of the indole derivative.

  • Reaction Mixture: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

  • Assay:

    • Add samples and inhibitors to the wells.

    • Add the reaction mix to all wells.

    • Measure a background reading (fluorescence).

    • Reconstitute arachidonic acid and add it to the wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence kinetically for 10-20 minutes at 37 °C.

  • Data Analysis: Calculate the change in fluorescence over time to determine the reaction rate. Compare the rates in the presence and absence of the inhibitor to calculate the percentage of inhibition and the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Indole derivatives are known to modulate key signaling pathways implicated in various diseases. The diagrams below illustrate potential mechanisms of action for this compound derivatives based on the activities of related compounds.

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell survival, growth, and proliferation, and its dysregulation is common in cancer. Indole compounds have been shown to inhibit this pathway at multiple points.[8][10][12][21]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Indole Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

PI3K/Akt/mTOR pathway and potential inhibition points.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Indole alkaloids have been shown to modulate this pathway in cancer treatment.[11][22][23]

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response Inhibitor Indole Derivative Inhibitor->Raf Inhibitor->MEK

MAPK signaling cascade and potential inhibition points.

Conclusion

This compound and its derivatives represent a versatile scaffold with significant potential for the development of new therapeutic agents. The available data on related compounds suggest promising avenues for research into their antimicrobial, anticancer, and anti-inflammatory properties. Further synthesis and screening of novel derivatives, coupled with detailed mechanistic studies, are warranted to fully elucidate the therapeutic potential of this chemical class. This guide provides a foundational resource for researchers embarking on the exploration of these promising molecules.

References

An In-depth Technical Guide on the Core: 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Plausible Synthetic Pathway: Japp-Klingemann and Fischer Indole Synthesis

The most probable and industrially scalable method for the synthesis of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid involves a two-step process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis to construct the indole ring system.[1][2][3]

Step 1: Japp-Klingemann Reaction

The Japp-Klingemann reaction is a classic method for the synthesis of hydrazones from β-keto-acids or their esters and aryl diazonium salts. In the context of our target molecule, this reaction would involve the coupling of a diazonium salt derived from 4-fluoroaniline with a β-keto ester, such as ethyl 2-methylacetoacetate.

Reaction Scheme: Japp-Klingemann Reaction

G cluster_reactants Reactants cluster_products Products diazonium 4-Fluorophenyl diazonium chloride hydrazone Ethyl 2-((4-fluorophenyl)hydrazono)- propanoate diazonium->hydrazone ketoester Ethyl 2-methylacetoacetate ketoester->hydrazone co2 CO2 hydrazone->co2 Decarboxylation etoh Ethanol hydrazone->etoh Elimination

Caption: Japp-Klingemann reaction pathway.

Step 2: Fischer Indole Synthesis

The resulting hydrazone from the Japp-Klingemann reaction serves as the direct precursor for the Fischer indole synthesis. This acid-catalyzed reaction involves an intramolecular cyclization and elimination of ammonia to form the aromatic indole ring.

Reaction Scheme: Fischer Indole Synthesis

G cluster_reactants Reactant cluster_products Products hydrazone Ethyl 2-((4-fluorophenyl)hydrazono)- propanoate indole_ester Ethyl 5-fluoro-3-methyl-1H-indole- 2-carboxylate hydrazone->indole_ester Acid Catalyst (e.g., H2SO4) nh3 Ammonia indole_ester->nh3 Elimination

Caption: Fischer indole synthesis pathway.

Step 3: Saponification

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved through saponification with a strong base, such as sodium hydroxide, followed by acidification.

Reaction Scheme: Saponification

G cluster_reactants Reactant cluster_products Product indole_ester Ethyl 5-fluoro-3-methyl-1H-indole- 2-carboxylate final_product 5-Fluoro-3-methyl-1H-indole- 2-carboxylic acid indole_ester->final_product 1. NaOH, H2O/EtOH 2. H+

Caption: Final saponification step.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on the Japp-Klingemann and Fischer indole synthesis pathway. These protocols are derived from established methodologies for similar compounds.

Preparation of Ethyl 2-((4-fluorophenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
  • Diazotization of 4-fluoroaniline: 4-fluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization is monitored using starch-iodide paper.

  • Coupling Reaction: In a separate flask, ethyl 2-methylacetoacetate is dissolved in ethanol. The solution is cooled to 0-5 °C. The previously prepared cold diazonium salt solution is added slowly to the β-keto ester solution with vigorous stirring. The pH of the reaction mixture is maintained between 5 and 6 by the concurrent addition of a saturated sodium acetate solution.

  • Isolation: After the addition is complete, the reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature. The precipitated hydrazone is collected by filtration, washed with cold water, and dried.

Synthesis of Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (Fischer Indole Synthesis)
  • Cyclization: The dried ethyl 2-((4-fluorophenyl)hydrazono)propanoate is added to a suitable acidic catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid in ethanol, or boron trifluoride etherate. The mixture is heated, with the temperature and reaction time being dependent on the chosen catalyst.

  • Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is cooled and poured into ice-water. The product is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Synthesis of this compound (Saponification)
  • Hydrolysis: The purified ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is refluxed until the starting material is consumed (monitored by TLC).

  • Acidification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to a pH of approximately 2-3 with a mineral acid (e.g., HCl).

  • Isolation and Purification: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Yields and physical properties can vary based on the specific reaction conditions and purity of reagents.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Ethyl 2-((4-fluorophenyl)hydrazono)propanoateC₁₁H₁₃FN₂O₂224.2375-8598-102
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylateC₁₂H₁₂FNO₂221.2360-70145-148
This compoundC₁₀H₈FNO₂193.1785-95220-224 (dec.)

Conclusion

This compound is a valuable fluorinated indole derivative. While its specific discovery history is not prominently documented, its synthesis is reliably achieved through the well-established Japp-Klingemann and Fischer indole synthesis reactions. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists in the field of drug discovery and development to synthesize and further explore the potential of this and related compounds. The strategic placement of the fluoro, methyl, and carboxylic acid groups provides multiple points for further chemical modification, making it a versatile scaffold for the creation of novel therapeutic agents.

References

5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid: A Technical Overview of its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. While direct experimental data for this specific molecule is limited, substantial evidence from structurally related analogs, particularly within the indole-2-carboxylic acid class, strongly suggests its primary mechanism of action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This document summarizes the available data on related compounds, outlines relevant experimental protocols for target validation, and presents key signaling pathways associated with NMDA receptor modulation.

Introduction

This compound is a fluorinated indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Although direct biological studies on this compound are not extensively reported in peer-reviewed literature, the therapeutic potential of the broader class of indole-2-carboxylic acids is well-documented.

Inferred Primary Therapeutic Target: NMDA Receptor

Based on extensive research on analogous compounds, the primary therapeutic target for this compound is inferred to be the N-methyl-D-aspartate (NMDA) receptor . Specifically, compounds sharing the core indole-2-carboxylic acid structure have been shown to act as antagonists at the glycine co-agonist binding site on the NMDA receptor.

The unmethylated analog, 5-Fluoroindole-2-carboxylic acid, is described as an NMDA receptor antagonist that acts at the glycine site.[1][2] This suggests that the addition of a methyl group at the 3-position is unlikely to fundamentally change the primary pharmacological target, although it may modulate potency and selectivity.

Mechanism of Action at the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. For the channel to open, both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor complex.

Indole-2-carboxylic acid derivatives are proposed to act as competitive antagonists at the glycine binding site. By occupying this site, they prevent the binding of the endogenous co-agonist, thereby inhibiting the opening of the ion channel even in the presence of glutamate. This allosteric modulation prevents the influx of Ca²⁺ and Na⁺ ions, which, in excess, can lead to excitotoxicity and neuronal cell death.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_R:glu Glycine Glycine Glycine->NMDA_R:gly Indole 5-Fluoro-3-methyl-1H-indole- 2-carboxylic acid Indole->NMDA_R:gly Antagonism Ca_ion Ca²⁺ Influx (Blocked) NMDA_R->Ca_ion

Figure 1. Proposed mechanism of action at the NMDA receptor.

Other Potential Therapeutic Applications

While the primary target is likely the NMDA receptor, related indole compounds have been investigated for other activities. For instance, 5-Fluoroindole-2-carboxylic acid has been utilized in the synthesis of Factor Xa inhibitors, fungicidal agents, antitumor agents, and COX-2 inhibitors.[2] This suggests that derivatives of the 5-fluoroindole-2-carboxylic acid scaffold may have broader biological activities, although these have not been confirmed for the 3-methyl variant.

Quantitative Data for Structurally Related Compounds

No direct quantitative data for this compound has been identified in the public domain. The following table summarizes data for related indole-2-carboxylic acid derivatives to provide a contextual reference for potential potency.

CompoundTargetAssay TypeValueReference
Tricyclic indole-2-carboxylic acid derivative (3g)NMDA Receptor (Glycine Site)Radioligand BindingKᵢ = 1.0 ± 0.1 nM[1]
Indole-2-carboxylate derivatives with C-6 chloro and C-3 polar groupNMDA Receptor (Glycine Site)Radioligand BindingKᵢ < 1 µM[3]

Experimental Protocols for Target Validation

To confirm the therapeutic targets of this compound, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols based on studies of similar compounds.

Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity

This assay determines the ability of the test compound to displace a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor.

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor glycine site.

  • Materials:

    • Rat cortical membranes (source of NMDA receptors).

    • [³H]glycine (radioligand).

    • Test compound (this compound) at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-acetate, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Rat cortical membranes are incubated with a fixed concentration of [³H]glycine and varying concentrations of the test compound.

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]glycine binding) is determined from concentration-response curves.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_reagents Prepare Rat Cortical Membranes, [³H]glycine, and Test Compound start->prepare_reagents incubation Incubate Membranes with [³H]glycine and Test Compound prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Measure Radioactivity with Scintillation Counter washing->scintillation analysis Calculate IC₅₀ and Kᵢ scintillation->analysis end_node End analysis->end_node

Figure 2. Workflow for a radioligand binding assay.

Electrophysiological Assay in Xenopus Oocytes

This functional assay measures the ability of the test compound to inhibit NMDA receptor-mediated ion channel activity.

  • Objective: To functionally characterize the antagonist activity of this compound at the NMDA receptor.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A).

    • Two-electrode voltage-clamp setup.

    • Perfusion system.

    • Solutions containing NMDA, glycine, and the test compound.

  • Procedure:

    • Xenopus oocytes are injected with cRNA encoding NMDA receptor subunits and incubated to allow for receptor expression.

    • An oocyte is placed in the recording chamber and impaled with two electrodes for voltage clamping.

    • The oocyte is perfused with a solution containing NMDA and glycine to elicit an inward current.

    • Once a stable baseline response is established, the oocyte is perfused with a solution also containing the test compound.

    • The inhibition of the NMDA-induced current by the test compound is measured.

    • A dose-response curve is generated to determine the IC₅₀ for functional inhibition.

Conclusion

While direct evidence is pending, the chemical structure of this compound strongly positions it as a putative antagonist of the NMDA receptor at the glycine co-agonist site. This inference is based on robust data from closely related analogs. Its potential to modulate NMDA receptor activity suggests therapeutic possibilities in neurological disorders characterized by excitotoxicity, such as stroke and epilepsy. Further investigation through the experimental protocols outlined in this guide is warranted to definitively establish its biological activity and therapeutic potential.

References

In Silico Modeling of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a synthetic indole derivative with potential therapeutic applications. Indole scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This document outlines a systematic approach to investigating the potential biological targets and binding interactions of this specific molecule through various computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling. Detailed methodologies for these computational experiments are provided to facilitate further research and drug discovery efforts. While direct experimental data for this compound is limited, this guide extrapolates from studies on structurally similar indole-2-carboxylic acid derivatives to propose potential biological targets and a robust in silico analysis workflow.

Introduction

This compound is a small molecule belonging to the indole family, a class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The indole nucleus is a key structural component in many natural products and synthetic drugs. The introduction of a fluorine atom and a methyl group to the indole scaffold can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity.

While specific biological activities for this compound are not extensively documented, related indole-2-carboxylic acid derivatives have shown promise as inhibitors of various enzymes, including HIV-1 integrase, Indoleamine 2,3-dioxygenase 1 (IDO1), and Tryptophan 2,3-dioxygenase (TDO).[1][2][3] These enzymes are implicated in viral replication and cancer progression, making them attractive targets for drug development.

This guide presents a framework for the in silico evaluation of this compound, leveraging computational methods to predict its potential biological targets, binding affinity, and mode of interaction. The methodologies described herein are intended to serve as a detailed protocol for researchers engaged in the computational assessment of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the parameterization of in silico models.

PropertyValueReference
Molecular Formula C10H8FNO2PubChem CID: 1132967[4]
Molecular Weight 193.17 g/mol PubChem CID: 1132967[4]
IUPAC Name This compoundPubChem CID: 1132967[4]
SMILES CC1=C(C(=O)O)NC2=C1C=C(C=C2)FPubChem CID: 1132967[4]
InChI InChI=1S/C10H8FNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14)PubChem CID: 1132967[4]
XLogP3 2.4PubChem CID: 1132967[4]

Potential Biological Targets and Signaling Pathways

Based on the documented activities of structurally related indole-2-carboxylic acid derivatives, several potential biological targets can be postulated for this compound.

HIV-1 Integrase

Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2][3][5][6][7] These inhibitors typically chelate with two Mg2+ ions in the enzyme's active site, preventing the integration of the viral DNA into the host genome.

HIV_Replication_Pathway HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Attachment & Fusion Reverse Transcription Reverse Transcription Host Cell->Reverse Transcription Entry Viral DNA Viral DNA Reverse Transcription->Viral DNA Viral RNA Viral RNA Viral RNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Host DNA Host DNA Host DNA Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding New HIV Virion New HIV Virion Assembly & Budding->New HIV Virion This compound This compound This compound->Integration Inhibition

Inhibition of HIV-1 replication by targeting the integration step.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

IDO1 and TDO are enzymes involved in the kynurenine pathway of tryptophan metabolism, which plays a role in immune suppression in the tumor microenvironment.[1] Inhibition of these enzymes is a promising strategy in cancer immunotherapy. Several indole-2-carboxylic acid derivatives have been reported as dual inhibitors of IDO1 and TDO.[1]

Tryptophan_Metabolism_Pathway Tryptophan Tryptophan IDO1/TDO IDO1/TDO Tryptophan->IDO1/TDO Kynurenine Kynurenine IDO1/TDO->Kynurenine Immune Suppression Immune Suppression Kynurenine->Immune Suppression Tumor Growth Tumor Growth Immune Suppression->Tumor Growth This compound This compound This compound->IDO1/TDO Inhibition

Inhibition of the tryptophan metabolism pathway for cancer immunotherapy.

In Silico Modeling Workflow

A general workflow for the in silico modeling of this compound is depicted below. This workflow outlines the key steps from target identification to lead optimization.

In_Silico_Workflow cluster_0 Preparation cluster_1 Modeling cluster_2 Analysis & Optimization Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Binding Mode Analysis Binding Mode Analysis Molecular Docking->Binding Mode Analysis QSAR Analysis QSAR Analysis Lead Optimization Lead Optimization QSAR Analysis->Lead Optimization Pharmacophore Modeling Pharmacophore Modeling Pharmacophore Modeling->Lead Optimization Binding Mode Analysis->Lead Optimization ADMET Prediction ADMET Prediction Lead Optimization->ADMET Prediction

General workflow for in silico drug design and optimization.

Experimental Protocols

This section provides detailed protocols for the key in silico experiments. These protocols are based on standard practices in computational drug discovery and can be adapted for specific software packages.

Ligand Preparation
  • 2D Structure Drawing: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation: Assign partial charges to the atoms (e.g., Gasteiger charges).

  • Tautomeric and Ionization States: Generate plausible tautomeric and ionization states at a physiological pH (e.g., 7.4).

  • File Format Conversion: Save the prepared ligand in a suitable format for docking (e.g., .pdbqt, .mol2).

Protein Preparation
  • Protein Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For example, for HIV-1 integrase, a relevant PDB ID would be 1K6Y.

  • Protein Cleaning: Remove water molecules, co-factors, and existing ligands from the PDB file.

  • Protonation: Add hydrogen atoms to the protein structure, corresponding to a physiological pH.

  • Charge Assignment: Assign charges to the protein atoms.

  • Energy Minimization: Perform a short energy minimization of the protein structure to relieve any steric clashes.

  • Active Site Definition: Define the binding site for the docking simulation, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

Molecular Docking
  • Software Selection: Choose a molecular docking program (e.g., AutoDock Vina, Glide, GOLD).

  • Grid Box Generation: Define a grid box that encompasses the defined active site of the protein.

  • Docking Simulation: Run the docking simulation to predict the binding poses of the ligand within the protein's active site. The docking algorithm will explore various conformations and orientations of the ligand.

  • Scoring: The docking program will score the predicted poses based on a scoring function that estimates the binding affinity.

  • Pose Analysis: Analyze the top-scoring poses to identify the most plausible binding mode. This includes examining hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.

QSAR Model Development
  • Dataset Collection: Compile a dataset of structurally diverse indole derivatives with experimentally determined biological activities (e.g., IC50 values) against the target of interest.

  • Molecular Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, geometrical, electronic) for each compound in the dataset.

  • Dataset Splitting: Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, and the test set is used to validate its predictive performance.

  • Model Building: Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the molecular descriptors with the biological activity.

  • Model Validation: Validate the QSAR model using internal (e.g., cross-validation) and external validation (using the test set) techniques to assess its robustness and predictive power. Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and external R² (R²ext).

  • Applicability Domain Definition: Define the applicability domain of the model to ensure that predictions for new compounds are reliable.

Pharmacophore Modeling
  • Pharmacophore Feature Identification: Identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) responsible for the biological activity of a set of active compounds.

  • Pharmacophore Model Generation: Generate a 3D arrangement of these pharmacophoric features. This can be done based on the structure of a ligand-protein complex or by aligning a set of active molecules.

  • Pharmacophore Model Validation: Validate the pharmacophore model by screening a database of active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

  • Virtual Screening: Use the validated pharmacophore model to screen large compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active.

Quantitative Data Summary

CompoundTargetIC50 (µM)Reference
Indole-2-carboxylic acid derivative 17a HIV-1 Integrase3.11[2][3]
Indole-2-carboxylic acid derivative 20a HIV-1 Integrase0.13[5][6][7]
6-acetamido-indole-2-carboxylic acid derivative 9o-1 IDO11.17[1]
6-acetamido-indole-2-carboxylic acid derivative 9o-1 TDO1.55[1]

Conclusion

This technical guide has outlined a comprehensive in silico approach for the investigation of this compound. By employing molecular docking, QSAR analysis, and pharmacophore modeling, researchers can gain valuable insights into the potential biological targets and mechanisms of action of this compound. The provided protocols offer a practical framework for conducting these computational studies. While the information presented is based on extrapolations from related compounds, it serves as a robust starting point for the rational design and development of novel therapeutics based on the this compound scaffold. Further experimental validation is essential to confirm the in silico predictions and to fully elucidate the pharmacological profile of this promising molecule.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols for determining aqueous and solvent solubility, as well as for assessing the compound's stability under various stress conditions. While specific experimental data for this compound is not extensively available in public literature, this guide offers established methodologies and frameworks for its thorough characterization. All quantitative data summaries are presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a fluorinated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The introduction of a fluorine atom can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the carboxylic acid and methyl group substitutions on the indole ring are expected to impact its solubility, pKa, and overall stability profile. A thorough understanding of these characteristics is paramount for its application in drug discovery and development, from initial screening to formulation.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈FNO₂PubChem[1]
Molecular Weight 193.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 16381-46-7PubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The presence of both a lipophilic indole ring and a polar carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH and the nature of the solvent. For a related compound, 5-fluoro-1H-indole-2-carboxylic acid, it is noted to be a crystalline solid with pH-dependent aqueous solubility and limited solubility in non-polar organic solvents.[2]

Predicted Solubility Profile

Based on its structure, the following solubility characteristics can be anticipated:

  • Aqueous Solubility: The carboxylic acid moiety (a weak acid) suggests that the aqueous solubility will be significantly influenced by pH. At lower pH values, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above its pKa, it will deprotonate to form the more soluble carboxylate salt.

  • Organic Solvent Solubility: The compound is expected to exhibit greater solubility in polar organic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and lower-chain alcohols, due to the presence of the carboxylic acid and the indole nitrogen. Its solubility in non-polar solvents like hexane is anticipated to be low.

Experimental Determination of Solubility

To quantitatively assess the solubility, both kinetic and thermodynamic methods are recommended.

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's suitability for high-throughput screening assays. This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Multichannel pipette

  • Plate shaker

  • Microplate reader with UV-Vis capabilities

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4) in each well. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a UV-Vis plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

  • Quantification (Optional): Alternatively, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax to determine the concentration of the dissolved compound against a standard curve.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for later-stage drug development and formulation.

Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Solvents: Purified water, PBS (pH 5.0, 7.4, 9.0), ethanol, methanol, acetonitrile, ethyl acetate

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the different solvents.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method. A standard curve of the compound should be prepared in the same solvent to ensure accurate quantification.

Data Presentation: Solubility

The results from the solubility experiments should be compiled in a clear and structured format for easy comparison.

Table 2: Kinetic Solubility of this compound

Buffer System (pH)Temperature (°C)Kinetic Solubility (µg/mL)Kinetic Solubility (µM)
PBS (7.4)25
Other relevant buffers

Table 3: Thermodynamic Solubility of this compound

SolventpHTemperature (°C)Thermodynamic Solubility (mg/mL)
Purified WaterAs is25
PBS5.025
PBS7.425
PBS9.025
EthanolN/A25
MethanolN/A25
AcetonitrileN/A25
Ethyl AcetateN/A25

Stability

Assessing the chemical stability of a drug candidate is a critical component of its development. Forced degradation studies are employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods and determining appropriate storage conditions. For a related compound, 5-Fluoro-1H-indole-3-carboxylic acid, it is suggested to be stable under high-temperature conditions and should be stored in a cool, well-ventilated environment away from heat and moisture.[3]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as per ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Temperature-controlled ovens

  • Photostability chamber with UV and visible light sources

  • HPLC-UV/MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a defined period. Also, expose a solution of the compound to the same thermal stress.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.

  • Sample Analysis: At specified time points, withdraw aliquots from the stressed solutions. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase. Analyze the samples using a stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of the parent compound remaining and identify and quantify any degradation products. Mass spectrometry (MS) can be used to help identify the structure of the degradants.

Data Presentation: Stability

The results of the forced degradation study should be summarized to show the extent of degradation under each condition.

Table 4: Forced Degradation Study of this compound

Stress ConditionDurationTemperature (°C)% Assay of Parent Compound% DegradationNumber of Degradants
Control
Acidic (0.1 M HCl)
Basic (0.1 M NaOH)
Oxidative (3% H₂O₂)
Thermal (Solid)
Thermal (Solution)
Photolytic (Solid)
Photolytic (Solution)

Visualizations

To aid in the understanding and execution of the described experimental protocols, the following diagrams illustrate the workflows.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilute in DMSO k_start->k_dilute k_add_buffer Add to Aqueous Buffer (1% DMSO) k_dilute->k_add_buffer k_incubate Incubate & Shake (2h) k_add_buffer->k_incubate k_measure Measure Turbidity/Absorbance k_incubate->k_measure k_end Determine Kinetic Solubility k_measure->k_end t_start Add Excess Solid to Solvent t_incubate Equilibrate (24-48h) t_start->t_incubate t_separate Centrifuge/Settle t_incubate->t_separate t_filter Filter Supernatant (0.22 µm) t_separate->t_filter t_quantify Quantify by HPLC t_filter->t_quantify t_end Determine Thermodynamic Solubility t_quantify->t_end

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, Solid & Solution) start->thermal photo Photolytic (UV/Vis Light, Solid & Solution) start->photo analysis Sample Neutralization & Dilution acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analysis by Stability-Indicating HPLC-UV/MS analysis->hplc end Quantify Parent Compound & Identify Degradants hplc->end

Caption: Workflow for the forced degradation stability study.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the detailed experimental protocols and data presentation formats outlined herein offer a robust starting point for researchers. The systematic application of these methodologies will enable a thorough understanding of the compound's physicochemical properties, which is indispensable for its successful progression through the drug discovery and development pipeline. The provided workflow diagrams serve as a practical visual aid for the implementation of these key characterization studies. Further research is warranted to generate and disseminate specific data for this promising fluorinated indole derivative.

References

The Pharmacokinetic Profile of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid: An In-Depth In Silico ADME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. These characteristics are pivotal in determining the pharmacokinetic profile of a potential drug candidate, influencing its efficacy, safety, and overall viability. This technical guide provides a comprehensive overview of the predicted ADME properties of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry. The data presented herein is generated through in silico modeling, a critical component of early-stage drug development that facilitates the rapid and cost-effective screening of promising molecules.[1][2][3] By leveraging computational methodologies, we can anticipate the behavior of this compound in a biological system, thereby guiding further experimental validation and optimization.

Predicted Physicochemical and ADME Properties

The ADME profile of a compound is intrinsically linked to its fundamental physicochemical properties. In silico tools employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict these characteristics based on the molecule's structure.[2] The following tables summarize the predicted physicochemical and ADME properties for this compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 193.17 g/mol [4]Influences solubility, permeability, and diffusion across biological membranes. Generally, lower molecular weight is preferred for oral bioavailability.
LogP (Octanol/Water Partition Coefficient) 2.4[4]A measure of lipophilicity. An optimal LogP (typically 1-3) is crucial for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 53.1 Ų[4]Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values < 140 Ų are generally associated with good oral bioavailability.
Hydrogen Bond Donors 2Affects solubility and binding to target proteins.
Hydrogen Bond Acceptors 3Influences solubility and interaction with biological targets.
pKa (Acidic) ~4-5The acidic dissociation constant, which affects the ionization state of the molecule at physiological pH, influencing its absorption and distribution.

Table 2: Predicted ADME Properties

ADME ParameterPredicted OutcomeImplication for Drug Candidacy
Human Intestinal Absorption (HIA) HighSuggests good absorption from the gastrointestinal tract, a key requirement for orally administered drugs.
Caco-2 Permeability Moderate to HighIndicates the potential for the compound to permeate the intestinal epithelial cell barrier.
Blood-Brain Barrier (BBB) Permeant NoThe compound is not expected to cross the blood-brain barrier, which can be advantageous for peripherally acting drugs to avoid central nervous system side effects.
P-glycoprotein (P-gp) Substrate NoNot being a substrate for P-gp, an efflux transporter, can lead to higher intracellular concentrations and better bioavailability.
CYP450 2D6 Inhibitor NoLow potential for drug-drug interactions mediated by the CYP2D6 enzyme, a major drug-metabolizing enzyme.
CYP450 3A4 Inhibitor NoReduced likelihood of metabolic drug-drug interactions involving the CYP3A4 enzyme, which is responsible for the metabolism of a large number of drugs.
Renal Organic Cation Transporter (OCT2) Substrate Low ProbabilitySuggests that renal excretion via this transporter may not be a primary clearance mechanism.
Ames Mutagenicity Low ProbabilityIndicates a low likelihood of the compound being mutagenic, a critical safety parameter.

Methodologies for In Silico ADME Prediction

The predicted ADME properties outlined above are derived from a variety of computational models. These models are built using large datasets of experimentally determined ADME data and employ sophisticated algorithms to establish relationships between chemical structures and their pharmacokinetic behaviors.

Key Methodological Approaches:
  • Quantitative Structure-Activity Relationship (QSAR): These models are based on the principle that the biological activity (or property) of a chemical is directly related to its molecular structure. By analyzing the physicochemical descriptors of a large set of molecules with known ADME properties, QSAR models can be developed to predict the properties of new, untested compounds.[2]

  • Physicochemical Property Calculations: Parameters such as molecular weight, LogP, and TPSA are calculated based on the 2D or 3D structure of the molecule using established algorithms. These descriptors are fundamental inputs for many ADME prediction models.

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a particular biological interaction. In the context of ADME, it can be used to predict interactions with metabolizing enzymes or transporters.

  • Machine Learning Models: Modern in silico ADME prediction heavily relies on machine learning algorithms such as Support Vector Machines (SVM), Random Forests, and Neural Networks.[5] These models are trained on extensive datasets to recognize complex patterns and relationships between molecular features and ADME outcomes, often providing higher accuracy than traditional QSAR models.

Visualizing the In Silico ADME Workflow and Drug Action

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical in silico ADME prediction workflow and a general schematic of a drug's signaling pathway.

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Compound This compound Structure Physicochemical Physicochemical Properties (MW, LogP, TPSA) Compound->Physicochemical Absorption Absorption (HIA, Caco-2) Physicochemical->Absorption Distribution Distribution (BBB, Plasma Protein Binding) Physicochemical->Distribution Metabolism Metabolism (CYP450 Inhibition) Physicochemical->Metabolism Excretion Excretion (Renal Transporters) Physicochemical->Excretion Report ADME Profile Report Absorption->Report Distribution->Report Metabolism->Report Excretion->Report

A typical workflow for in silico ADME prediction.

Drug_Signaling_Pathway cluster_cellular Cellular Environment Drug Drug Molecule Receptor Target Receptor Drug->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) Signaling_Cascade->Cellular_Response Modulation

A generalized drug signaling pathway.

Conclusion

The in silico ADME profiling of this compound suggests that it possesses several favorable pharmacokinetic properties, including high predicted intestinal absorption and a low potential for common drug-drug interactions. These computational predictions serve as a valuable starting point for further preclinical development. It is crucial to emphasize that these in silico results are predictive in nature and require experimental validation through in vitro and in vivo studies to confirm the compound's true ADME profile. The integration of computational and experimental approaches is key to efficiently advancing promising drug candidates through the development pipeline.

References

Methodological & Application

Application Notes and Protocols for 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid is an indole derivative with potential applications in cancer research.[1][2] The indole scaffold is a key component in many biologically active compounds, and derivatives have been explored for various therapeutic purposes, including as anticancer agents.[2][3] Fluorination of organic compounds can enhance their biological activity.[4] This document provides detailed protocols for evaluating the efficacy of this compound in cell-based assays, focusing on its potential role as an inhibitor of Monocarboxylate Transporter 1 (MCT1), a key protein involved in cancer cell metabolism.

MCT1 is responsible for the transport of lactate and other monocarboxylates across the plasma membrane.[5] In many cancer cells, which exhibit high rates of glycolysis (the Warburg effect), MCT1 plays a crucial role in exporting lactate to maintain intracellular pH and sustain high glycolytic flux.[5][6] Inhibition of MCT1 can lead to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, cancer cell death, making it an attractive target for cancer therapy.[6][7][8]

These application notes will guide researchers through a series of experiments to characterize the effects of this compound on cancer cells, from determining its cytotoxic effects to elucidating its mechanism of action as a potential MCT1 inhibitor.

Hypothesized Signaling Pathway: MCT1 Inhibition

The proposed mechanism of action for this compound involves the inhibition of MCT1, leading to a cascade of events that culminate in cancer cell death.

MCT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 Transporter MCT1->Lactate_out Export Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Produces Lactate_in Intracellular Lactate Accumulation Pyruvate->Lactate_in LDH-A Lactate_in->MCT1 Export pH_drop Decreased Intracellular pH Lactate_in->pH_drop Leads to Metabolic_Stress Metabolic Stress pH_drop->Metabolic_Stress Induces Apoptosis Apoptosis Metabolic_Stress->Apoptosis Triggers Compound 5-Fluoro-3-methyl-1H-indole- 2-carboxylic acid Compound->MCT1 Inhibition

Caption: Hypothesized signaling pathway of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experimental protocols.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM) after 72h
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)22.8
HCT116 (Colon Cancer)18.5
Normal Fibroblasts> 100

Table 2: Effect of this compound on Lactate Export

Cell LineTreatment (24h)Lactate Export (% of Control)
MCF-7Vehicle (DMSO)100
15 µM Compound45
A549Vehicle (DMSO)100
23 µM Compound52

Table 3: Extracellular Acidification Rate (ECAR) Analysis

Cell LineTreatmentBasal ECAR (mpH/min)
MCF-7Vehicle (DMSO)85
15 µM Compound55

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Experimental Workflow:

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of the compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of the compound in DMSO and make serial dilutions in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plates for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Lactate Export Assay

This assay directly measures the effect of the compound on the export of lactate from cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound

  • Lactate Assay Kit (colorimetric or fluorometric)

  • PBS

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with the compound at its IC50 concentration for 24 hours. Include a vehicle control.

  • After incubation, collect the cell culture medium.

  • Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.

  • Harvest the cells and determine the total protein concentration or cell number for normalization.

  • Calculate the amount of lactate exported per cell or per µg of protein and express it as a percentage of the vehicle control.

Extracellular Acidification Rate (ECAR) Assay

This assay measures the rate of glycolysis by detecting the acidification of the extracellular medium due to lactate export.

Experimental Logic:

ECAR_Logic Compound Compound Inhibits MCT1 Lactate_Export Lactate Export is Blocked Compound->Lactate_Export Proton_Export Proton (H+) Export is Reduced Lactate_Export->Proton_Export ECAR Extracellular Acidification Rate (ECAR) Decreases Proton_Export->ECAR

Caption: Logical relationship for the ECAR assay.

Materials:

  • Cancer cell lines

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

  • Assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate)

  • This compound

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

  • The next day, replace the culture medium with assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Load the compound into the injection port of the sensor cartridge.

  • Place the microplate in the Seahorse XF Analyzer and measure the basal ECAR.

  • Inject the compound and monitor the change in ECAR over time.

  • Analyze the data to determine the effect of the compound on the basal ECAR.

Western Blot Analysis

This protocol is used to assess if the inhibition of MCT1 leads to compensatory changes in the expression of other related proteins, such as MCT4.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (anti-MCT1, anti-MCT4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells in 6-well plates with the compound at its IC50 concentration for 48-72 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control for normalization.

Safety Precautions

This compound may cause skin and eye irritation and respiratory irritation.[9] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols: 5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed biological activity and specific protein targets for 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid are not extensively documented in publicly available literature. The following application notes and protocols are based on the known activities of structurally related indole-containing compounds and serve as a guide for the potential application of this fragment in drug discovery.

Introduction

This compound is a synthetic organic compound belonging to the indole family.[1] The indole scaffold is a prominent feature in numerous natural products and pharmaceuticals, known for a wide array of biological activities.[2] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated fragments like this one of interest in medicinal chemistry.[3] This document outlines the potential applications of this compound as a fragment in drug design, providing a detailed synthetic protocol and hypothetical screening protocols against relevant target classes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₀H₈FNO₂[1]
Molecular Weight 193.17 g/mol [1]
IUPAC Name This compound[1]
CAS Number 16381-46-7[1]
Appearance White to pale yellow or brown powder[3]
Application Notes: Potential as a Fragment for Kinase Inhibitors

Derivatives of indole-2-carboxylic acid have shown potential as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The core structure of this compound presents key features for interaction with the ATP-binding site of kinases: a heterocyclic ring system for potential hydrogen bonding and aromatic interactions, and a carboxylic acid group that can act as a hydrogen bond donor and acceptor. The fluorine and methyl substitutions can be explored for optimizing binding affinity and selectivity.

Illustrative Biological Data for Structurally Related Indole Derivatives (Hypothetical for the Target Compound)

The following table presents hypothetical quantitative data to illustrate how the activity of this compound could be presented if it were screened against a panel of kinases.

Target KinaseIC₅₀ (µM)Binding Affinity (K_d, µM)
Kinase A2515
Kinase B> 100Not Determined
Kinase C5035
Kinase D158

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route based on the Japp-Klingemann reaction followed by a Fischer indole synthesis.[4][5]

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Ethyl 2-methylacetoacetate

  • Sodium acetate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Glacial acetic acid

  • Polyphosphoric acid

Procedure:

Step 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction

  • Dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in water.

  • In a separate flask, dissolve sodium acetate (3 equivalents) in water.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Slowly add the 4-fluorophenylhydrazine hydrochloride solution to a cooled solution of ethyl 2-methylacetoacetate (1 equivalent) in ethanol with stirring.

  • To this mixture, add the cold sodium acetate solution dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The resulting phenylhydrazone may precipitate. If so, collect the solid by filtration, wash with cold water, and dry. If it remains in solution, extract the product with diethyl ether.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone.

Step 2: Fischer Indole Synthesis

  • Combine the crude hydrazone from Step 1 with a mixture of glacial acetic acid and a catalytic amount of polyphosphoric acid.

  • Heat the mixture to 80-100 °C and stir for 4-6 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The crude product, ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate, will precipitate. Collect the solid by filtration and wash with water.

Step 3: Hydrolysis to the Carboxylic Acid

  • Suspend the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reflux the mixture for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer with cold dilute hydrochloric acid to precipitate the product, this compound.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

G Synthesis of this compound cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis cluster_2 Hydrolysis A 4-Fluorophenylhydrazine C Hydrazone Intermediate A->C B Ethyl 2-methylacetoacetate B->C D Ethyl 5-fluoro-3-methyl- 1H-indole-2-carboxylate C->D  Acid catalyst, heat E 5-Fluoro-3-methyl- 1H-indole-2-carboxylic acid D->E  NaOH, H2O, heat

Caption: Synthetic pathway for this compound.

Protocol 2: Fragment Screening using Thermal Shift Assay (TSA)

This protocol describes a general method for screening this compound for binding to a target protein (e.g., a protein kinase) using a thermal shift assay.

Materials:

  • Purified target protein

  • This compound (dissolved in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare a stock solution of this compound at 10 mM in 100% DMSO.

  • Prepare a working solution of the target protein at 2 µM in PBS.

  • Prepare a 20x working solution of SYPRO Orange dye by diluting the 5000x stock in PBS.

  • In a 96-well PCR plate, prepare the following reaction mixtures for each well:

    • 2 µL of the fragment stock solution (or DMSO for control)

    • 23 µL of the protein working solution

    • 5 µL of the 20x SYPRO Orange dye solution

  • The final concentration of the fragment will be 200 µM, the protein will be 1 µM, and the SYPRO Orange dye will be 10x.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Incubate at room temperature for 10 minutes.

  • Perform a melt curve analysis on the real-time PCR instrument, typically from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

  • Analyze the data to determine the melting temperature (T_m) for each sample. A significant increase in T_m in the presence of the fragment compared to the DMSO control indicates binding.

G Thermal Shift Assay Workflow A Prepare Reagents (Protein, Fragment, Dye) B Mix Reagents in 96-well Plate A->B C Incubate at Room Temperature B->C D Perform Melt Curve Analysis (Real-Time PCR) C->D E Data Analysis (Determine ΔTm) D->E

Caption: Workflow for fragment screening using a thermal shift assay.

Protocol 3: Cell-Based Assay for Kinase Inhibition (Hypothetical)

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound on a specific kinase signaling pathway in a cellular context. This example assumes the target kinase phosphorylates a downstream substrate, and a specific antibody is available to detect the phosphorylated substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Stimulant for the kinase pathway (e.g., a growth factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the phosphorylated substrate

  • Primary antibody against the total substrate (for loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed the cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with the appropriate growth factor for 15-30 minutes to activate the kinase pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and Western blotting with the cell lysates.

  • Probe the membranes with the primary antibodies against the phospho-substrate and total substrate.

  • Incubate with the HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Quantify the band intensities to determine the effect of the compound on the phosphorylation of the substrate.

G Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase Substrate Substrate TargetKinase->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Fragment 5-Fluoro-3-methyl-1H- indole-2-carboxylic acid Fragment->TargetKinase

Caption: Inhibition of a hypothetical kinase signaling pathway.

Conclusion

While specific biological data for this compound is limited, its structural features suggest it is a valuable fragment for screening in drug discovery campaigns, particularly for targets that bind indole-like scaffolds, such as protein kinases. The provided synthetic and screening protocols offer a framework for researchers to synthesize and evaluate the potential of this and other novel fragments in their drug development pipelines. Further investigation is warranted to elucidate its specific biological targets and therapeutic potential.

References

Application Note: Quantification of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Accurate and reliable quantification of this analyte in various matrices, including biological fluids, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is recommended for bioanalytical applications requiring high sensitivity and selectivity.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₈FNO₂[1]
Molecular Weight193.17 g/mol [1]
IUPAC NameThis compound[1]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of the analyte in bulk materials or simple formulations where high concentrations are expected.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for good separation of indole compounds.[2]

  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

  • Mobile Phase Additives: Formic acid (FA) or trifluoroacetic acid (TFA), LC-MS grade.

  • Sample Solvent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

2. Preparation of Mobile Phases and Sample

  • Mobile Phase A: 0.1% Formic Acid in ultrapure water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution. Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Approximately 280 nm (A UV scan of the analyte is recommended to determine the optimal wavelength).

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Data Presentation: HPLC-UV Method Summary

ParameterCondition
Instrumentation HPLC with UV/PDA Detector
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at ~280 nm
Run Time 25 minutes

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or serum.[3][4]

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with smaller dimensions (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for faster analysis.

  • Solvents: LC-MS grade acetonitrile and ultrapure water.

  • Mobile Phase Additives: LC-MS grade formic acid.

  • Sample Preparation Reagents: Acetonitrile for protein precipitation. An internal standard (IS) structurally similar to the analyte (e.g., a stable isotope-labeled version or a similar indole carboxylic acid) should be used.

2. Sample Preparation from Plasma/Serum (Protein Precipitation)

  • Pipette 100 µL of plasma/serum sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.[5]

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
3.0595
4.0595
4.1955
5.0955
  • Mass Spectrometry Parameters (Hypothetical):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Monitoring Mode: Selected Reaction Monitoring (SRM)

    • Analyte Transition (m/z): 192.1 → 148.1 (corresponding to [M-H]⁻ and loss of CO₂)

    • Internal Standard Transition (m/z): To be determined based on the selected IS.

Data Presentation: LC-MS/MS Method Summary

ParameterCondition
Instrumentation UHPLC with Triple Quadrupole MS
Column C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization ESI Negative
SRM Transition (Analyte) 192.1 → 148.1 (Hypothetical)
Run Time 5 minutes

Visualizations

G cluster_prep Sample Preparation Workflow (Plasma/Serum) plasma 100 µL Plasma Sample add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for plasma sample preparation.

G cluster_hplc HPLC-UV Analytical Workflow cluster_lcms LC-MS/MS Analytical Workflow sample_hplc Prepared Sample autosampler_hplc Autosampler Injection sample_hplc->autosampler_hplc column_hplc C18 Reversed-Phase Column (Gradient Elution) autosampler_hplc->column_hplc detector_uv UV/PDA Detector (~280 nm) column_hplc->detector_uv data_hplc Data Acquisition & Quantification detector_uv->data_hplc sample_lcms Extracted Sample autosampler_lcms Autosampler Injection sample_lcms->autosampler_lcms column_lcms C18 Reversed-Phase Column (Fast Gradient) autosampler_lcms->column_lcms esi ESI Source (Negative Ion Mode) column_lcms->esi msms Triple Quadrupole MS (SRM Mode) esi->msms data_lcms Data Acquisition & Quantification msms->data_lcms

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily based on the well-established Fischer indole synthesis, a reliable and scalable method for constructing the indole core. An alternative route commencing with the Japp-Klingemann reaction to form the key hydrazone intermediate is also discussed. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

Indole derivatives are a critical class of heterocyclic compounds frequently found in the structures of bioactive molecules and pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated indoles particularly valuable in drug discovery. This compound serves as a versatile building block for the synthesis of a wide range of therapeutic agents. The protocols outlined herein are designed to be scalable for laboratory and potential pilot-plant production.

Primary Synthetic Route: Fischer Indole Synthesis

The most direct and widely used method for the synthesis of the target molecule is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of 4-fluorophenylhydrazine and a suitable β-ketoester, in this case, ethyl 2-methylacetoacetate. The resulting ethyl ester is then hydrolyzed to yield the final carboxylic acid.

Logical Workflow of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Cyclization cluster_2 Step 3: Hydrolysis 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Fluorophenylhydrazine->Hydrazone Intermediate Condensation Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate->Hydrazone Intermediate Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate Hydrazone Intermediate->Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate Acid Catalyst (e.g., H2SO4, PPA) This compound This compound Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate->this compound Base (e.g., NaOH, KOH) then Acid

Caption: Fischer Indole Synthesis Workflow

Alternative Route: Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an alternative method for the synthesis of the crucial hydrazone intermediate.[1][2][3] This reaction involves the coupling of a diazonium salt, derived from 4-fluoroaniline, with a β-ketoester. The resulting hydrazone can then be subjected to Fischer indole cyclization. This two-step process to the hydrazone can sometimes offer better control and yield.

Logical Workflow of the Japp-Klingemann / Fischer Indole Synthesis

Japp_Klingemann_Fischer_Indole_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Fischer Indole Cyclization cluster_3 Step 4: Hydrolysis 4-Fluoroaniline 4-Fluoroaniline 4-Fluorobenzenediazonium chloride 4-Fluorobenzenediazonium chloride 4-Fluoroaniline->4-Fluorobenzenediazonium chloride NaNO2, HCl Hydrazone Intermediate Hydrazone Intermediate 4-Fluorobenzenediazonium chloride->Hydrazone Intermediate Coupling Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate->Hydrazone Intermediate Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate Hydrazone Intermediate->Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate Acid Catalyst This compound This compound Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate->this compound Base then Acid

Caption: Japp-Klingemann/Fischer Indole Synthesis Workflow

Quantitative Data Summary

The following table summarizes the key quantitative data for the large-scale synthesis of this compound via the Fischer Indole Synthesis route.

ParameterValueReference
Starting Materials
4-Fluorophenylhydrazine hydrochloride1.0 eq-
Ethyl 2-methylacetoacetate1.1 eq-
Reaction Conditions
Cyclization CatalystPolyphosphoric acid (PPA)[4][5]
Cyclization Temperature80-100 °C[4]
Hydrolysis Reagent10% Aqueous NaOH-
Hydrolysis TemperatureReflux-
Yields
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate65-75%Estimated based on similar Fischer Indole Syntheses
This compound85-95% (from ester)Estimated based on standard hydrolysis procedures
Product Purity
Final Product Purity>98% (by HPLC)-

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (via Fischer Indole Synthesis)

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Ethyl 2-methylacetoacetate

  • Ethanol

  • Polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid[4][5]

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl 2-methylacetoacetate (1.1 eq).

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the resulting crude hydrazone, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine).

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours.[4] The reaction should be monitored by TLC until the hydrazone is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Alternatively, the product can be extracted with ethyl acetate. The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Suspend ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (1.0 eq) in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide (excess, e.g., 5-10 eq).

  • Heat the mixture to reflux and stir until the reaction is complete (typically 2-4 hours, monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M HCl.

  • The precipitated this compound is collected by filtration.

  • Wash the solid with cold deionized water and dry under vacuum.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Polyphosphoric acid is corrosive and hygroscopic; handle with care. The addition of the hot PPA mixture to ice is highly exothermic and should be done cautiously.

  • Strong acids and bases should be handled with appropriate care.

Conclusion

The protocols described in this document provide a comprehensive guide for the large-scale synthesis of this compound. The Fischer indole synthesis is a robust and scalable method, and the provided procedures, with appropriate optimization for specific equipment and scales, should enable the efficient production of this valuable pharmaceutical intermediate. For large-scale production, process safety and optimization studies are recommended.

References

Application Notes and Protocols: 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a synthetic indole derivative. While the broader class of fluoroindoles has been explored in medicinal chemistry, specific data characterizing this compound as a chemical probe, including its precise biological targets, quantitative affinity data, and detailed protocols for its application, are not extensively available in current scientific literature. This document outlines the general context of related compounds and provides a theoretical framework for how a molecule like this compound could be investigated as a chemical probe.

Note to Researchers: The following sections are based on the activities of structurally related indole compounds. Direct experimental validation is required to ascertain the properties of this compound.

Introduction

Indole-based compounds are of significant interest in drug discovery and chemical biology due to their presence in numerous biologically active natural products and synthetic molecules. The introduction of a fluorine atom can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and making it a valuable scaffold for chemical probe development.

While specific applications for this compound are not well-documented, related fluoroindole derivatives have shown activity as enzyme inhibitors and receptor modulators. For instance, the parent compound, 5-fluoroindole-2-carboxylic acid, has been identified as an antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor.[1] Derivatives of 5-fluoro-2-oxindole have been investigated as potential α-glucosidase inhibitors, and more complex molecules incorporating a 5-fluoroindole moiety have been developed as tyrosine kinase inhibitors.

This document aims to provide a foundational guide for researchers interested in exploring the potential of this compound as a chemical probe.

Potential Biological Targets and Applications

Based on the activities of analogous compounds, this compound could theoretically be investigated for its activity against a range of biological targets. The general workflow for identifying the targets and applications of a novel compound is outlined below.

G cluster_0 Probe Discovery Workflow Compound 5-Fluoro-3-methyl-1H- indole-2-carboxylic acid Screening High-Throughput Screening (e.g., Enzyme Panels, Receptor Binding Assays) Compound->Screening Initial Testing Hit_ID Hit Identification & Validation Screening->Hit_ID Data Analysis Target_Deconv Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Hit_ID->Target_Deconv Identify Molecular Target Probe_Opt Probe Optimization (Structure-Activity Relationship) Target_Deconv->Probe_Opt Improve Potency/Selectivity Cell_Assays Cellular Assays (Target Engagement & Phenotypic Effects) Probe_Opt->Cell_Assays Functional Characterization G cluster_1 Enzyme Inhibition Assay Workflow Start Prepare Reagents (Compound, Enzyme, Substrate, ATP) Dispense Dispense Compound/ Vehicle to Plate Start->Dispense Add_Enzyme Add Enzyme and Substrate Dispense->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate Add ATP to Start Reaction Pre_Incubate->Initiate Incubate Incubate Initiate->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Plate Detect->Read Analyze Calculate IC50 Read->Analyze

References

Application Notes and Protocols for In Vivo Evaluation of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo assessment of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a synthetic indole derivative with potential therapeutic applications. The protocols outlined below are intended as a starting point and may require optimization based on the specific research objectives and the biological activity being investigated.

Introduction

Indole and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals.[1] The inclusion of a fluorine atom can enhance metabolic stability, bioavailability, and binding affinity to target proteins.[2][3] Based on the known activities of similar fluorinated indole compounds, this compound holds potential for various therapeutic areas, including but not limited to oncology, inflammation, and neurology.[4][5] The following protocols describe the essential in vivo studies to evaluate its efficacy, pharmacokinetic profile, and preliminary safety.

Preclinical In Vivo Efficacy Models

The choice of the in vivo model is critical and should be guided by the hypothesized mechanism of action of this compound. Given that related indole derivatives have shown promise as anti-inflammatory, analgesic, and anti-cancer agents, the following models are suggested.[6][7]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the potential of a compound to inhibit acute inflammation.

Protocol:

  • Animal Model: Male Wistar rats (180-220 g).

  • Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 10% DMSO in saline, i.p.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)

    • Test Compound (this compound) at various doses (e.g., 10, 30, 100 mg/kg, i.p.).

  • Procedure:

    • Administer the vehicle, positive control, or test compound intraperitoneally 30 minutes before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Analgesic Activity: Hot Plate Test in Mice

This method is used to evaluate the central analgesic effects of a compound.

Protocol:

  • Animal Model: Swiss albino mice (20-25 g).

  • Acclimatization: As described in 2.1.

  • Grouping: Similar to the anti-inflammatory model, including a positive control such as morphine (5 mg/kg, i.p.).

  • Procedure:

    • Place each mouse on a hot plate maintained at a constant temperature (55 ± 0.5°C).

    • Record the reaction time (latency) for paw licking or jumping. A cut-off time of 30 seconds is set to prevent tissue damage.

    • Administer the vehicle, positive control, or test compound and measure the reaction time at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis: Compare the mean reaction times of the treated groups with the control group.

Anticancer Activity: Xenograft Tumor Model in Mice

This model is essential for evaluating the antitumor efficacy of the test compound.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., Nude or SCID mice).

  • Cell Culture: Culture a relevant human cancer cell line (e.g., HT29 for colorectal cancer, A549 for lung cancer) under standard conditions.[8]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel) into the flank of each mouse.

  • Grouping and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

    • Vehicle Control

    • Positive Control (a standard-of-care chemotherapeutic agent)

    • Test Compound at various doses.

    • Administer the treatments via a clinically relevant route (e.g., oral gavage or i.p. injection) daily or on a specified schedule.

  • Efficacy Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development.[9]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) Administration: Administer a single oral gavage dose (e.g., 10-20 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Collect serial blood samples from the jugular vein cannula at specified time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), and oral bioavailability (%F).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-X ± SD-
Positive Control10Y ± SDZ%
Test Compound10A ± SDB%
Test Compound30C ± SDD%
Test Compound100E ± SDF%

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
AUC (0-inf) (ng*h/mL) Value ± SDValue ± SD
CL (mL/min/kg) Value ± SD-
Vd (L/kg) Value ± SD-
t1/2 (h) Value ± SDValue ± SD
Cmax (ng/mL) -Value ± SD
Tmax (h) -Value ± SD
%F -Value

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_preclinical Preclinical Efficacy Evaluation cluster_endpoints Efficacy Endpoints cluster_pk Pharmacokinetic Study animal_model Select Animal Model (Mouse/Rat) grouping Randomize into Groups (Vehicle, Positive Control, Test Compound) animal_model->grouping dosing Compound Administration (i.p. or Oral) grouping->dosing inflammation Anti-inflammatory (Paw Edema) dosing->inflammation Carrageenan Model analgesia Analgesic (Hot Plate) dosing->analgesia Hot Plate Test cancer Anticancer (Tumor Growth) dosing->cancer Xenograft Model data_analysis Data Analysis and Interpretation inflammation->data_analysis analgesia->data_analysis cancer->data_analysis pk_dosing IV and PO Dosing blood_sampling Serial Blood Sampling pk_dosing->blood_sampling bioanalysis LC-MS/MS Analysis blood_sampling->bioanalysis pk_analysis Calculate PK Parameters bioanalysis->pk_analysis pk_analysis->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor (e.g., VEGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR2) ligand->rtk Binds pi3k PI3K rtk->pi3k Activates raf Raf rtk->raf Activates compound 5-Fluoro-3-methyl-1H- indole-2-carboxylic acid compound->rtk Inhibits akt Akt pi3k->akt proliferation Cell Proliferation, Angiogenesis, Survival akt->proliferation mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription transcription->proliferation

References

Application Notes and Protocols for the Derivatization of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid for Enhanced Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid to improve its detectability and quantification in various analytical assays. Derivatization is a key strategy to enhance the physicochemical properties of analytes for techniques such as liquid chromatography-mass spectrometry (LC-MS) and fluorescence-based assays. The following protocols for esterification and amidation will enable researchers to effectively prepare this indole derivative for sensitive and robust analysis in drug discovery and metabolic studies.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical research. Its indole scaffold is a common motif in biologically active molecules. However, its intrinsic properties, such as polarity and potential for poor ionization, can present challenges for quantification in complex biological matrices. Chemical derivatization of the carboxylic acid functional group can significantly improve its analytical characteristics by:

  • Increasing hydrophobicity: Enhancing retention on reverse-phase liquid chromatography (RP-LC) columns.

  • Improving ionization efficiency: Facilitating detection by mass spectrometry, particularly in the positive ion mode.

  • Introducing a fluorophore: Enabling highly sensitive detection by fluorescence detectors.

This document outlines two primary derivatization strategies: esterification for general LC-MS analysis and amidation with a fluorescent tag for high-sensitivity fluorescence detection.

Data Presentation

The following tables summarize expected quantitative data for the derivatization of this compound. Please note that the data presented is based on studies of structurally similar indole-2-carboxylic acids and other carboxylic acids, as specific data for this exact molecule is limited. These values should serve as a practical guide and may require optimization for specific experimental conditions.

Table 1: Expected Yields for Derivatization Reactions

Derivatization ReactionReagent(s)Typical Yield (%)Reference Compound(s)
Methyl EsterificationThionyl chloride, Methanol80-95Indole-2-carboxylic acids
Amidation with Valine Ethyl EsterEDC, HOBt60-755-Fluoro-1H-indole-2-carboxylic acid
Fluorescent Amidation (DMEQ-hydrazide)EDC, Pyridine>90 (conversion)General carboxylic acids

Table 2: Illustrative Limits of Detection (LOD) for Derivatized Analytes

Analytical MethodDerivatization TypeDerivatizing ReagentExpected LOD (on-column)Reference Compound(s)
LC-ESI-MS/MS (Positive Ion)Amidation2-Picolylamine1.5 - 5.6 fmol[1]Various carboxylic acids
HPLC-FluorescenceFluorescent AmidationNile Blue derivative1.99 fmol[2]Benzoic acid
HPLC-FluorescenceFluorescent AmidationDMEQ-hydrazide~100 fmolGeneral carboxylic acids

Experimental Protocols

Protocol 1: Methyl Esterification for LC-MS Analysis

This protocol describes the conversion of this compound to its methyl ester. This derivatization increases the hydrophobicity of the molecule, leading to better retention and peak shape in reverse-phase chromatography, and can improve ionization for mass spectrometry.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Amidation with a Fluorescent Tag for HPLC-Fluorescence Detection

This protocol details the derivatization of this compound with a fluorescent hydrazide, such as 6,7-Dimethoxy-l-methyl-2(1H)-quinoxalinone-3-propionyl carboxylic acid hydrazide (DMEQ-hydrazide), for highly sensitive fluorescence detection. This method is ideal for trace analysis in biological samples.

Materials:

  • This compound

  • DMEQ-hydrazide (or other suitable fluorescent hydrazide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Pyridine

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials

  • Thermomixer or heating block

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add a solution of DMEQ-hydrazide (1.2 equivalents) in DMF to the vial.

  • Add EDC (1.5 equivalents) and a catalytic amount of pyridine to the reaction mixture.

  • Seal the vial and heat the mixture at 60°C for 1 hour, or as optimized for the specific fluorescent label.

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture can be directly diluted with the mobile phase for injection into the HPLC system or subjected to a solid-phase extraction (SPE) cleanup to remove excess reagents.

Visualizations

Derivatization Workflow for LC-MS Analysis

General Workflow for LC-MS Derivatization start Start: this compound esterification Esterification (e.g., with Methanol and Thionyl Chloride) start->esterification workup Aqueous Workup and Extraction esterification->workup purification Purification (Column Chromatography) workup->purification analysis LC-MS/MS Analysis purification->analysis

Caption: Workflow for esterification of this compound for LC-MS analysis.

Derivatization Workflow for Fluorescence Detection

Workflow for Fluorescence Derivatization start Start: this compound amidation Amidation with Fluorescent Tag (e.g., DMEQ-hydrazide, EDC) start->amidation cleanup Sample Cleanup (optional) (e.g., SPE) amidation->cleanup analysis HPLC-Fluorescence Analysis cleanup->analysis

Caption: Workflow for fluorescent labeling of this compound.

Logical Workflow for High-Throughput Screening

Logical Workflow for HTS using Derivatized Compound compound_library Compound Library containing This compound derivatization Derivatization for Assay Compatibility compound_library->derivatization biological_assay High-Throughput Biological Assay (e.g., enzyme inhibition, receptor binding) derivatization->biological_assay detection Detection of Derivatized Compound (LC-MS or Fluorescence) biological_assay->detection data_analysis Data Analysis and Hit Identification detection->data_analysis

Caption: Logical workflow for utilizing derivatized compound in a high-throughput screening cascade.

References

Application Notes and Protocols: 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the indole family, a prominent scaffold in numerous natural products and pharmaceuticals.[1] The incorporation of a fluorine atom can significantly enhance the biological activity of indole derivatives by altering their lipophilicity, metabolic stability, and binding interactions with therapeutic targets.[2] While direct biological activity data for this compound is limited in publicly available literature, its structural similarity to other biologically active fluoroindoles suggests its primary application in medicinal chemistry is as a key building block for the synthesis of more complex and potent drug candidates.

These application notes provide an overview of the potential therapeutic applications of derivatives synthesized from this compound, supported by data from closely related compounds. Detailed synthetic protocols and conceptual signaling pathways are also presented to guide researchers in their drug discovery efforts.

I. Potential Therapeutic Applications and Supporting Data

Derivatives of fluorinated indoles have shown promise in a variety of therapeutic areas. The following sections summarize the potential applications for derivatives of this compound, with quantitative data from analogous compounds presented for reference.

Anticancer Agents

Indole derivatives are a well-established class of anticancer agents.[3] The 5-fluoroindole scaffold, in particular, has been incorporated into potent inhibitors of various cancer-related targets.

Many kinase inhibitors feature an indolin-2-one core. Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor, is a prominent example derived from a 5-fluoro-2-oxo-indole core.[2] It targets receptors such as VEGFR2 and PDGFRβ, crucial for angiogenesis and tumor cell proliferation. While Sunitinib itself is not a direct derivative of the title compound, its structure highlights the potential of the 5-fluoroindole scaffold in kinase inhibitor design.

Table 1: In Vitro Activity of Sunitinib (a 5-Fluoro-2-oxo-indole Derivative) [2]

Target KinaseIC₅₀ (nM)
PDGF-Rβ2
VEGF-R28
KIT4
FLT31
RET9

APE1 is a key enzyme in the base excision repair pathway and is a validated target in oncology. 5-Fluoroindole-2-carboxylic acid, an isomer of the title compound, has been identified as an inhibitor of APE1.[3]

Table 2: APE1 Inhibitory Activity of a Related Fluoroindole [3]

CompoundTargetIC₅₀ (µM)
5-Fluoroindole-2-carboxylic acidAPE110
Antimicrobial Agents

The indole nucleus is a promising scaffold for the development of novel antimicrobial agents. Fluorination can enhance the antimicrobial potency of these compounds.

Bacterial DNA gyrase is a validated target for antibacterial drugs.[4] Quinolone antibiotics, a major class of DNA gyrase inhibitors, share structural similarities with bicyclic heterocyclic carboxylic acids like the title compound. It is plausible that derivatives of this compound could be designed to target this enzyme.

Derivatives of 5-fluoroindoles have demonstrated broad-spectrum antimicrobial activity. For example, 5-fluoro-1H-indole-2,3-dione-triazoles have shown potent activity against various bacterial and fungal strains.[5]

Table 3: Minimum Inhibitory Concentrations (MIC) of 5-Fluoro-1H-indole-2,3-dione-triazole Derivatives [5]

CompoundS. Epidermidis (μmol/mL)B. Subtilis (μmol/mL)E. Coli (μmol/mL)P. Aeruginosa (μmol/mL)A. Niger (μmol/mL)C. Albicans (μmol/mL)
4a----0.00750.0075
4b0.00750.0164----
4c0.00750.0082----
4d----0.00820.0082
4e-----0.0090
7b0.0156-0.01560.0156--
7c----0.0092-
Ciprofloxacin0.0047-----
Fluconazole----0.01020.0051
α-Glucosidase Inhibitors

α-Glucosidase inhibitors are oral anti-diabetic drugs. 5-Fluoro-2-oxindole derivatives have been synthesized and shown to possess potent α-glucosidase inhibitory activity, suggesting another potential therapeutic avenue for derivatives of the title compound.[6]

Table 4: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives [6]

CompoundIC₅₀ (µM)
3d49.89 ± 1.16
3f35.83 ± 0.98
3i56.87 ± 0.42
Acarbose (Reference)569.43 ± 43.72

II. Experimental Protocols

The following are generalized protocols for the synthesis of bioactive molecules using a 5-fluoroindole carboxylic acid as a starting material. These can be adapted for this compound.

General Synthesis of Amide Derivatives

Amide derivatives of indole carboxylic acids are common in medicinal chemistry.

Protocol:

  • Acid Chloride Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

  • To this solution, add the desired amine (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (2 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Synthesis of 5-Fluoro-2-oxindole Derivatives (via Aldol Condensation)

This protocol describes the synthesis of benzylidene-5-fluoroindolin-2-one derivatives, which have shown α-glucosidase inhibitory activity.[7]

Protocol:

  • A mixture of 5-fluoro-2-oxindole (1 mmol), an appropriate aromatic aldehyde (1.2 mmol), and piperidine (0.2 mmol) in ethanol (10 mL) is refluxed for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent.

III. Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of action for receptor tyrosine kinase inhibitors, a class of drugs for which derivatives of this compound could be developed.

Receptor_Tyrosine_Kinase_Inhibition cluster_cell Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Proliferation Proliferation RTK->Proliferation Angiogenesis Angiogenesis RTK->Angiogenesis Survival Survival RTK->Survival Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Inhibitor 5-Fluoroindole Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel derivatives of this compound.

Drug_Discovery_Workflow Start 5-Fluoro-3-methyl-1H-indole- 2-carboxylic acid Synthesis Synthesis of Derivatives (e.g., Amides, Esters) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Kinase Assays, MIC) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical

Caption: Drug Discovery Workflow for Indole Derivatives.

Conclusion

This compound represents a valuable starting material for the synthesis of novel therapeutic agents. The data from structurally related fluorinated indoles strongly suggest its potential in the development of anticancer, antimicrobial, and antidiabetic drugs. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers to explore the medicinal chemistry of this promising compound and its derivatives. Further investigation into the direct biological activities of the title compound and its derivatives is warranted.

References

Application Notes and Protocols: 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound that serves as a valuable starting material in the synthesis of a diverse array of complex molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of biologically active compounds, with a focus on potential applications in drug discovery.

Key Applications

Derivatives of fluorinated indole-2-carboxylic acids have shown promise in a variety of therapeutic areas. While specific applications of this compound are still emerging, related indole-2-carboxamides have been investigated for their potential as:

  • Kinase Inhibitors: Many kinase inhibitors feature an indole core, targeting signaling pathways involved in cell proliferation, differentiation, and survival.[1]

  • Antiviral Agents: Indole derivatives have been explored for their ability to inhibit viral replication, including against viruses such as HIV.[2]

  • Antimicrobial Agents: The indole scaffold is a key component of various compounds with antibacterial and antifungal properties.[3]

The primary synthetic utility of this compound lies in the reactivity of its carboxylic acid group, which readily undergoes amide bond formation with a wide range of amines to produce a library of diverse carboxamides.

Data Presentation: Representative Amide Coupling Reactions

The following table summarizes representative reaction conditions for the amide coupling of a generic indole-2-carboxylic acid with various amines. These conditions are adaptable for this compound.

EntryAmine PartnerCoupling ReagentBaseSolventTime (h)Temperature (°C)Yield (%)
1L-Valine ethyl ester HClEDC, HOBtDIPEADMF12RT47*
2AnilineHATUDIPEADMF16RT>90 (expected)
3BenzylamineT3PPyridineDCM8RT>90 (expected)
44-FluoroanilineCOMUDIPEADMF12RT>90 (expected)

*Yield reported for the coupling of 5-fluoro-1H-indole-2-carboxylic acid with L-valine ethyl ester hydrochloride.[4][5]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a general and highly efficient method for the synthesis of 5-Fluoro-3-methyl-1H-indole-2-carboxamides using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Slowly add HATU (1.2 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides an alternative method using the carbodiimide EDC in conjunction with HOBt, a common and cost-effective coupling system.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DCM (Dichloromethane)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Slowly add EDC (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathway Diagram

Derivatives of indole-2-carboxamides have been investigated as inhibitors of various protein kinases, such as EGFR, VEGFR-2, and BRAFV600E, which are key components of signaling pathways that regulate cell growth and proliferation.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates VEGFR2 VEGFR-2 VEGFR2->PI3K Activates RAF RAF (BRAF) RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Gene Expression (Cell Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Inhibitor Indole-2-Carboxamide Derivative Inhibitor->EGFR Inhibitor->VEGFR2 Inhibitor->RAF

Caption: Potential inhibition of key oncogenic signaling pathways by indole-2-carboxamide derivatives.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 5-Fluoro-3-methyl-1H-indole-2-carboxamides.

G start Start dissolve Dissolve this compound and amine in anhydrous solvent start->dissolve add_reagents Add coupling reagent and base dissolve->add_reagents react Stir at room temperature add_reagents->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous workup monitor->workup Reaction complete purify Purify by flash column chromatography workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for amide coupling synthesis.

Conclusion

This compound represents a promising and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The protocols outlined in this document provide robust methods for the generation of diverse libraries of indole-2-carboxamides. Further investigation into the biological activities of these derivatives is warranted to explore their full potential in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and effective method is a two-step process beginning with the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole ring system. The resulting ester is then hydrolyzed to the final carboxylic acid product.

Q2: Why is the Japp-Klingemann reaction preferred for creating the hydrazone intermediate?

A2: The Japp-Klingemann reaction is advantageous as it allows for the synthesis of the required α-keto acid hydrazone from readily available starting materials: a diazonium salt of a substituted aniline (in this case, 4-fluoroaniline) and a β-ketoester (ethyl 2-methylacetoacetate). This method offers good control over the structure of the resulting hydrazone.[1][2]

Q3: What are the critical parameters in the Fischer indole synthesis step for this specific molecule?

A3: The choice of acid catalyst, reaction temperature, and reaction time are crucial. Strong acids like polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used. The temperature must be carefully controlled to ensure the cyclization proceeds efficiently without leading to decomposition or the formation of tar-like byproducts.[1]

Q4: What are the expected challenges when introducing a fluorine atom into the indole ring?

A4: The presence of a fluorine atom, an electron-withdrawing group, can influence the electronic properties of the phenylhydrazine precursor. This can affect the rate and efficiency of the key[3][3]-sigmatropic rearrangement in the Fischer indole synthesis, potentially leading to lower yields compared to non-fluorinated analogs.[4]

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If significant impurities are present, column chromatography on silica gel may be necessary prior to recrystallization. An initial wash with a saturated sodium bicarbonate solution can help remove any unreacted acidic starting materials.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield in Japp-Klingemann Reaction Incomplete diazotization of 4-fluoroaniline.Ensure the reaction is carried out at a low temperature (0-5 °C) and that the sodium nitrite solution is added slowly. Check the purity of the starting aniline.
Incorrect pH for the coupling reaction.The coupling of the diazonium salt with the β-ketoester is pH-sensitive. Maintain the pH in the recommended range for the specific protocol, typically slightly acidic to neutral.
Decomposition of the diazonium salt.Use the diazonium salt immediately after its preparation and maintain a low temperature throughout the process.
Low Yield in Fischer Indole Synthesis Inappropriate acid catalyst.Experiment with different Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂). Polyphosphoric acid (PPA) is often effective for this cyclization.
Sub-optimal reaction temperature.If the reaction is too slow, gradually increase the temperature. If tar formation is observed, reduce the temperature. The optimal temperature is typically between 80-120 °C.
Presence of impurities in the hydrazone intermediate.Purify the hydrazone intermediate by recrystallization before proceeding to the cyclization step.
Formation of Dark, Tarry Byproducts Reaction temperature is too high.Lower the reaction temperature and consider a longer reaction time.
Acid catalyst is too concentrated or harsh.Use a milder acid catalyst or a lower concentration of the strong acid.
Incomplete Hydrolysis of the Ester Insufficient reaction time or temperature.Increase the reflux time or the temperature of the hydrolysis reaction.
Inadequate amount of base.Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion.
Difficulty in Product Purification Presence of multiple closely-related impurities.Optimize the reaction conditions to minimize side product formation. Employ column chromatography with a carefully selected eluent system for separation.
Product is an oil and does not crystallize.Try different solvent systems for recrystallization. If the free acid is difficult to crystallize, consider converting it to a salt (e.g., with a suitable amine) for purification and then regenerating the free acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate via Japp-Klingemann/Fischer Indole Synthesis

This protocol is a representative procedure based on established methodologies for similar indole syntheses.

Step 1a: Diazotization of 4-fluoroaniline

  • In a 250 mL beaker, dissolve 4-fluoroaniline (10.0 g, 0.09 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a solution of sodium nitrite (6.5 g, 0.094 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

Step 1b: Japp-Klingemann Reaction

  • In a separate 1 L flask, dissolve ethyl 2-methylacetoacetate (13.0 g, 0.09 mol) in ethanol (200 mL).

  • Cool this solution to 0-5 °C and slowly add the freshly prepared diazonium salt solution from Step 1a with vigorous stirring.

  • Simultaneously, add a solution of sodium acetate (20 g) in water (100 mL) dropwise to maintain a slightly acidic to neutral pH.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • The precipitated hydrazone is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol.

Step 2: Fischer Indole Synthesis

  • To the crude hydrazone from Step 1b (assuming quantitative yield from 0.09 mol of aniline), add polyphosphoric acid (100 g).

  • Heat the mixture with stirring to 100-110 °C for 2-3 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice (500 g).

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution.

  • The crude ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is dried and can be purified by recrystallization from ethanol or by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2: Hydrolysis to this compound
  • Dissolve the ethyl ester from Protocol 1 (10.0 g, 0.045 mol) in ethanol (100 mL).

  • Add a solution of sodium hydroxide (4.5 g, 0.112 mol) in water (25 mL).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried.

  • The final product can be recrystallized from an ethanol/water mixture to yield a pure solid.

Quantitative Data Summary

Reaction Step Starting Materials Key Reagents Typical Yield Reference
Japp-Klingemann Reaction 4-fluoroaniline, Ethyl 2-methylacetoacetateNaNO₂, HCl, Sodium Acetate70-85%
Fischer Indole Synthesis Hydrazone intermediatePolyphosphoric Acid60-75%[1]
Ester Hydrolysis Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylateNaOH or KOH>90%[4]

Visualizations

experimental_workflow cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Hydrolysis start 4-Fluoroaniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium_salt 4-Fluorophenyl diazonium chloride diazotization->diazonium_salt coupling Coupling with Ethyl 2-methylacetoacetate diazonium_salt->coupling hydrazone Hydrazone Intermediate coupling->hydrazone cyclization Cyclization (Polyphosphoric Acid, 100-110°C) hydrazone->cyclization ester Ethyl 5-fluoro-3-methyl- 1H-indole-2-carboxylate cyclization->ester hydrolysis Hydrolysis (NaOH, EtOH/H₂O, Reflux) ester->hydrolysis acid 5-Fluoro-3-methyl- 1H-indole-2-carboxylic acid hydrolysis->acid

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_japp Japp-Klingemann Issues cluster_fischer Fischer Indole Issues cluster_hydrolysis Hydrolysis Issues low_yield Low Yield of Final Product incomplete_diazo Incomplete Diazotization low_yield->incomplete_diazo bad_ph Incorrect pH low_yield->bad_ph decomp_diazo Diazonium Decomposition low_yield->decomp_diazo bad_catalyst Wrong Acid Catalyst low_yield->bad_catalyst bad_temp Sub-optimal Temperature low_yield->bad_temp impure_hydrazone Impure Hydrazone low_yield->impure_hydrazone incomplete_hydrolysis Incomplete Hydrolysis low_yield->incomplete_hydrolysis

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. The information provided is intended to help overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or degradation of the product. Potential impurities include unreacted starting materials such as 4-fluorophenylhydrazine and ethyl 2-methylacetoacetate (if using a Fischer indole synthesis approach), regioisomers (e.g., 7-fluoro isomer), and byproducts from side reactions like polymerization, especially under harsh acidic conditions.

Q2: My purified this compound has a persistent color. What could be the cause and how can I remove it?

A2: A persistent color, often yellowish or brownish, can be due to trace amounts of oxidized impurities or polymeric byproducts. These can sometimes be removed by treating a solution of the crude product with activated charcoal before the final crystallization step.

Q3: I am observing poor solubility of my crude product in common recrystallization solvents. What should I do?

A3: this compound, being a carboxylic acid with a relatively rigid heterocyclic core, may exhibit limited solubility in non-polar solvents.[1] For recrystallization, consider using polar solvents such as ethanol, methanol, ethyl acetate, or mixtures of these with water.[2] It is crucial to find a solvent system where the compound is sparingly soluble at room temperature but dissolves upon heating.

Q4: My compound appears to be pure by TLC, but I get multiple peaks in my HPLC analysis. What could be the reason?

A4: This could indicate the presence of isomers that are not well-resolved by TLC. Another possibility is the existence of different polymorphic forms of the compound, which might behave differently under HPLC conditions. It is also possible that the compound is degrading on the HPLC column. Consider using a milder mobile phase or a different stationary phase.

Q5: Can I use normal-phase column chromatography for the purification of this carboxylic acid?

A5: Yes, normal-phase chromatography on silica gel can be used. However, carboxylic acids can sometimes streak on silica gel due to strong interactions with the stationary phase. To mitigate this, it is often recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-2.0%), to the eluent.[3] This helps to suppress the deprotonation of the carboxylic acid and improve peak shape.

Troubleshooting Guides

Low Yield After Recrystallization
Symptom Possible Cause Suggested Solution
Significant amount of product remains in the mother liquor.The chosen solvent or solvent mixture is too good a solvent for the compound at room temperature.- Try a less polar solvent system. - Reduce the volume of the solvent used for recrystallization to the minimum required to dissolve the compound at high temperature. - Cool the solution slowly and then place it in an ice bath to maximize crystal precipitation.
Oiling out instead of crystallization.The compound is melting in the hot solvent before it dissolves, or the solution is supersaturated.- Use a larger volume of the hot solvent. - Add a co-solvent in which the compound is less soluble. - Try a different solvent system altogether. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Product is lost during washing of the crystals.The wash solvent is too polar and is dissolving the product.- Use a less polar solvent for washing the crystals (e.g., a cold mixture of the recrystallization solvent and a less polar co-solvent). - Minimize the volume of the wash solvent.
Tailing or Streaking Peaks in Column Chromatography
Symptom Possible Cause Suggested Solution
Broad, tailing peaks for the desired compound on a silica gel column.Strong interaction between the carboxylic acid group and the acidic silica gel.- Add a small percentage (0.1-2.0%) of acetic acid or formic acid to your mobile phase to suppress the ionization of the carboxylic acid.[3] - Consider using a less acidic stationary phase, such as deactivated silica gel.[3]
Multiple, overlapping peaks.Presence of closely related impurities, such as regioisomers.- Use a shallower solvent gradient during elution to improve separation. - Try a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

Experimental Protocols

Illustrative Recrystallization Protocol

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring and gentle heating.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

  • Dry the purified crystals under vacuum.

Illustrative Data (for demonstration purposes only):

Parameter Crude Product After Recrystallization
Purity (by HPLC) 85%>98%
Yield -75%
Appearance Light brown solidOff-white crystalline solid
Illustrative Column Chromatography Protocol

Objective: To purify this compound from non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Acetic acid

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of ethyl acetate.

  • Adsorb the sample onto a small amount of silica gel and dry it.

  • Carefully load the dried sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Add 0.5% acetic acid to the eluent throughout the separation.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Illustrative Data (for demonstration purposes only):

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 10-50% Ethyl Acetate in Hexane + 0.5% Acetic Acid
Purity of Isolated Product (by HPLC) >99%
Recovery 85%

Visualizations

Purification_Workflow Crude Crude Product (this compound) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Initial Purification Column Column Chromatography (Silica Gel, Hexane/EtOAc + Acetic Acid) Crude->Column Alternative/Further Purification Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product (>98% Purity) Analysis->Pure Meets Specification

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified LowYield Low Yield? Start->LowYield Impure Product Impure? LowYield->Impure No CheckMotherLiquor Analyze Mother Liquor LowYield->CheckMotherLiquor Yes CheckColumnLoading Check Column Loading & Eluent Impure->CheckColumnLoading Yes Success Problem Resolved Impure->Success No OptimizeSolvent Optimize Recrystallization Solvent CheckMotherLiquor->OptimizeSolvent OptimizeSolvent->Success ConsiderAlternative Consider Alternative Method (e.g., HPLC) CheckColumnLoading->ConsiderAlternative ConsiderAlternative->Success

Caption: A logical troubleshooting guide for common purification challenges.

References

Technical Support Center: Stability of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered with 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid and related indole compounds in solution.

Troubleshooting Guides

Issue 1: Unexpected Peaks or Loss of Parent Compound in HPLC/LC-MS Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram that were not present in the initial analysis.

  • A decrease in the peak area of the parent compound over time.

  • Changes in peak shape, such as fronting or tailing.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
On-Column Degradation The compound may be degrading on the HPLC column, especially if the mobile phase is acidic. Solution: Ensure the mobile phase pH is compatible with your compound. For potentially acid-labile compounds, consider using a neutral or slightly basic mobile phase if your chromatography method allows. Employing a guard column can also protect the analytical column from contaminants.[1]
Solvent Mismatch Injecting the sample in a solvent significantly different from the mobile phase can lead to peak distortion and potential precipitation on the column. Solution: Dissolve and inject your sample in a solvent that is as close in composition to the initial mobile phase as possible.[2]
Oxidation The indole ring is susceptible to oxidation, which can be accelerated by exposure to air, light, or certain metal ions. Solution: Prepare solutions fresh and use them promptly. Consider adding an antioxidant, such as ascorbic acid, to your sample diluent.[2] Store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[2]
Hydrolysis The carboxylic acid group or other labile functional groups could be susceptible to hydrolysis, especially at extreme pH values. Solution: Maintain the pH of your solution within a stable range for your compound, which is often near neutral for many indole derivatives.[2][3]
Photodegradation Exposure to light, particularly UV light, can induce degradation of the indole ring.[3][4] Solution: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]
Issue 2: Cloudiness, Precipitation, or Color Change in Solution

Symptoms:

  • The solution appears cloudy or contains visible particulate matter.

  • A noticeable change in the color of the solution over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Poor Solubility/Precipitation The compound's solubility limit may have been exceeded in the chosen solvent or buffer. This is a common issue when diluting a concentrated organic stock solution into an aqueous buffer.[3] Solution: Decrease the final concentration of the compound. Optimize the dilution by performing a stepwise serial dilution.[3] The use of a co-solvent like ethanol or PEG400 can also improve solubility.[3]
Degradation Product Formation The observed changes may be due to the formation of insoluble or colored degradation products. Solution: Analyze the solution using a stability-indicating method like HPLC-UV/MS to identify any new species.[3] Review the storage conditions (temperature, light exposure, pH) to minimize further degradation.
pH Shift The pH of the solution may have changed over time, affecting the solubility and stability of the compound. Solution: Re-measure the pH of your solution. Ensure that the buffer system used has adequate capacity to maintain the desired pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution? A1: The stability of indole compounds like this compound in solution is primarily affected by pH, exposure to light, temperature, and the presence of oxidizing agents.[1] The indole ring is susceptible to oxidation, and the overall molecule can undergo hydrolysis or photodegradation under certain conditions.[3][4]

Q2: What are the recommended storage conditions for stock solutions of this compound? A2: To ensure maximum stability, stock solutions should be stored at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[2] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[2] For highly sensitive compounds, storing aliquots under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[2]

Q3: Which solvents are recommended for preparing stock solutions to minimize degradation? A3: Polar aprotic solvents like DMSO or DMF are commonly used for preparing stock solutions of indole compounds.[2] When preparing aqueous solutions, it is crucial to control the pH, as extreme acidic or basic conditions can catalyze degradation.[2] It is always best practice to prepare aqueous solutions fresh before use.[2]

Q4: How can I determine the stability of my compound in a specific experimental buffer? A4: A time-course experiment is the most effective way to assess the stability of your compound in a particular buffer.

Experimental Workflow:

  • Prepare the compound in your experimental buffer at the final working concentration.

  • Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).

  • Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).[3]

  • Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV, to quantify the amount of the intact compound remaining.[3]

A decrease in the concentration of the parent compound over time indicates degradation.

Data Presentation

Table 1: General Stability Profile of Indole Carboxylic Acids under Forced Degradation Conditions

Condition Stress Agent Typical Observation Potential Degradation Products
Acidic Hydrolysis 0.1 M HClDegradation may occur, often accelerated by heat.Hydrolysis of labile groups, potential ring opening.
Alkaline Hydrolysis 0.1 M NaOHDegradation is often observed.[5]Hydrolysis products, potential decarboxylation.
Oxidation 3% H₂O₂The indole ring is generally susceptible to oxidation.Oxidized indole species (e.g., oxindoles).[3]
Thermal Degradation 60°CDegradation rate increases with temperature.[2]Varies depending on the specific structure.
Photodegradation UV and visible lightMany indole compounds are light-sensitive.[3][4]Photodegradation products, often colored.

Note: This table provides a general overview. The actual stability of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.[6]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.[2]

    • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours.[2] Subsequently, prepare a solution of the heat-stressed solid.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with both UV and visible light for 24 hours.[2]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV and/or mass spectrometric detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation peaks. The goal is to achieve 5-20% degradation of the parent compound.[6]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a common starting point for indole-containing compounds.

  • Mobile Phase Optimization:

    • Begin with a mobile phase of acetonitrile and water or a buffer (e.g., phosphate or acetate buffer).

    • Adjust the pH of the aqueous component to optimize peak shape and resolution between the parent compound and any degradation products.

    • A gradient elution may be necessary to resolve all components.

  • Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity. Mass spectrometry (MS) detection is invaluable for identifying unknown degradation products.

  • Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl) A->B Apply Stress C Alkaline Hydrolysis (0.1 M NaOH) A->C Apply Stress D Oxidation (3% H2O2) A->D Apply Stress E Thermal Stress (60°C) A->E Apply Stress F Photolytic Stress (UV/Vis Light) A->F Apply Stress G HPLC-UV/MS Analysis B->G C->G D->G E->G F->G H Compare Stressed vs. Unstressed Samples G->H I Identify Degradation Products H->I

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_pathways Potential Degradation Pathways parent This compound oxidation Oxidation (e.g., Oxindole formation) parent->oxidation O2, light, metal ions hydrolysis Hydrolysis (pH dependent) parent->hydrolysis H+ or OH- photodegradation Photodegradation (UV/Vis light induced) parent->photodegradation decarboxylation Decarboxylation (Heat or pH induced) parent->decarboxylation Δ

Caption: Potential degradation pathways for indole carboxylic acids.

References

overcoming poor solubility of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a weakly acidic compound with a rigid indole core, which contributes to its generally low aqueous solubility. Its solubility is expected to be highly dependent on the pH of the medium. Due to the presence of a carboxylic acid group, it will be more soluble in basic solutions where it can form a more polar carboxylate salt.[1][2] Conversely, in acidic to neutral solutions, it will exist in its less soluble, protonated form. The fluorination and methyl group on the indole ring also influence its lipophilicity, which may affect its solubility in organic solvents.

Q2: I am observing precipitation of my this compound in my aqueous assay buffer. What can I do?

Precipitation in aqueous buffers is a common issue for this compound due to its low intrinsic water solubility. Here are several strategies you can employ to address this:

  • pH Adjustment: Increase the pH of your buffer. As a carboxylic acid, the solubility of this compound will significantly increase at a pH above its pKa due to the formation of the more soluble carboxylate anion.[1][2][3]

  • Use of Co-solvents: Incorporate a water-miscible organic solvent into your buffer. Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG).[4][5][6] It is critical to keep the final concentration of the co-solvent low enough to avoid impacting your experimental system (e.g., <0.5% DMSO for many cell-based assays).[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior that enhances aqueous solubility.[8][9][10][11]

Q3: Which organic solvents are likely to be effective for dissolving this compound?

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are generally good choices for dissolving indole derivatives and carboxylic acids.

  • Alcohols: Methanol and ethanol can also be used, although the solubility might be lower compared to polar aprotic solvents.

It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Q4: Can salt formation improve the solubility of this compound?

Yes, salt formation is a highly effective method for increasing the aqueous solubility and dissolution rate of acidic drugs.[12][13][14][15] By reacting this compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like tromethamine), a more soluble salt can be formed.[13] These salts often exhibit significantly higher aqueous solubility compared to the free acid form.[13]

Troubleshooting Guides

Issue: Inconsistent results in biological assays, possibly due to compound precipitation.

This guide provides a systematic approach to identifying and resolving solubility issues with this compound in your experiments.

Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue Observed check_conc Is the working concentration too high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_pH Is the buffer pH appropriate? check_conc->check_pH No reduce_conc->check_pH use_cosolvent Add a Co-solvent (e.g., DMSO, Ethanol) check_pH->use_cosolvent No end_success Success: Compound Solubilized check_pH->end_success Yes adjust_pH Increase Buffer pH (e.g., pH > 7.4) use_cyclodextrin Use a Solubilizing Agent (e.g., Cyclodextrin) adjust_pH->use_cyclodextrin adjust_pH->end_success If successful check_cosolvent_compat Is co-solvent compatible with the assay? use_cosolvent->check_cosolvent_compat check_cosolvent_compat->adjust_pH No check_cosolvent_compat->end_success Yes solid_dispersion Consider Advanced Formulation (e.g., Solid Dispersion) use_cyclodextrin->solid_dispersion use_cyclodextrin->end_success If successful end_fail Consult Further (Formulation Specialist) solid_dispersion->end_fail

Caption: A step-by-step workflow for troubleshooting solubility problems.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

Solvent ClassExamplesExpected SolubilityNotes
Aqueous Buffers PBS (pH 7.4), Tris (pH 8.0)Poor to ModerateHighly pH-dependent; solubility increases significantly at higher pH.
Polar Aprotic DMSO, DMF, NMPHighGenerally good solvents for initial stock solution preparation.
Alcohols Ethanol, MethanolModerate to HighUseful as co-solvents in aqueous solutions.
Non-Polar Hexane, TolueneVery PoorThe polar carboxylic acid group limits solubility in non-polar solvents.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline).

  • While stirring the aqueous buffer, slowly add small aliquots of a dilute basic solution (e.g., 0.1 M NaOH) to raise the pH. Monitor the pH continuously.

  • Once the desired pH (typically > 7.5) is reached, add the required volume of the compound's DMSO stock solution to the buffer.

  • Continue stirring for 15-30 minutes to ensure complete dissolution. Visually inspect for any precipitation.

  • If the final pH needs to be readjusted, do so carefully with dilute acid, but be aware that lowering the pH may cause the compound to precipitate.

The Impact of pH on Carboxylic Acid Solubility

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph R-COOH Protonated Form Poorly Water Soluble equilibrium low_ph->equilibrium high_ph R-COO⁻ + H⁺ Deprotonated Form (Salt) Highly Water Soluble equilibrium->high_ph

Caption: pH effect on the ionization and solubility of a carboxylic acid.

Protocol 2: Solubilization using Co-solvents

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Determine the final desired concentration of the compound and the maximum tolerable concentration of the co-solvent in your experiment.

  • Serially dilute the stock solution in your aqueous buffer. For example, to achieve a 50 µM final concentration with 0.1% DMSO, you would perform a 1:1000 dilution of the 50 mM stock solution into the final buffer.

  • Always add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

Co-Solvent Mechanism of Action

cluster_solution Solution Formation compound Poorly Soluble Compound dissolved Dissolved Compound compound->dissolved Poor Solubility compound->dissolved Enhanced Solubilization water Water (Polar) mixture Water-Cosolvent Mixture (Reduced Polarity) water->mixture water->dissolved cosolvent Co-solvent (e.g., DMSO) cosolvent->mixture mixture->dissolved Reduces Interfacial Tension Increases Solubility

Caption: How co-solvents reduce solvent polarity to enhance solubility.

Protocol 3: Solubilization using Cyclodextrins

  • Select a suitable cyclodextrin derivative, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.[11]

  • Prepare an aqueous solution of HP-β-CD at a concentration known to be effective (e.g., 1-10% w/v).

  • Add the solid this compound powder directly to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature or with gentle heating for several hours (or overnight) to allow for the formation of the inclusion complex.

  • After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate will contain the solubilized compound complexed with the cyclodextrin.

  • The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.

Cyclodextrin Inclusion Complex Formation

compound Drug Molecule (Hydrophobic) plus + cd Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) arrow complex Inclusion Complex (Water Soluble)

Caption: Encapsulation of a drug within a cyclodextrin to improve solubility.

Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Solid dispersions are a more advanced formulation technique where the drug is dispersed in a hydrophilic carrier matrix at a solid state, which can enhance dissolution rates.[16][17][18][19]

  • Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[17]

  • Dissolve both the this compound and the carrier in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol).[16][19]

  • Ensure both components are fully dissolved to form a clear solution.

  • Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the flask.

  • Further dry the solid mass under vacuum to remove any residual solvent.

  • The resulting solid dispersion can then be collected by scraping, pulverized, and sieved to obtain a fine powder with improved dissolution properties.[16]

References

Technical Support Center: Crystallization of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Troubleshooting Guides and FAQs

1. My compound will not dissolve in the chosen solvent.

  • Potential Cause: The solvent may be inappropriate for the compound's polarity. This compound, with its carboxylic acid group, is expected to have moderate to high polarity.

  • Troubleshooting Steps:

    • Consult the solvent selection table below to choose a more appropriate polar solvent.

    • Gently heat the solvent while stirring to increase the solubility. Be cautious not to decompose the compound.

    • If a single solvent is ineffective, consider using a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (the saturation point). Then, add a drop or two of the good solvent to redissolve the precipitate and allow the solution to cool slowly.

2. The compound "oils out" instead of forming crystals.

  • Potential Cause: The solution is supersaturated, or the cooling rate is too fast. Oiling out can also occur if the compound is impure.

  • Troubleshooting Steps:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent to reduce the saturation.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.

    • If the problem persists, consider purifying the crude material using column chromatography before attempting recrystallization.

3. No crystals are forming, even after the solution has cooled.

  • Potential Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • If you suspect the solution is not saturated enough, you can try to evaporate some of the solvent to increase the concentration of the compound.

    • Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution. The small glass particles scratched off can act as nucleation sites.

    • Add a "seed crystal" – a tiny crystal of the pure compound – to the solution. This will provide a template for further crystal growth.

    • If crystals still do not form, it may be necessary to try a different solvent or solvent system.

4. The resulting crystals are very small or needle-like.

  • Potential Cause: Rapid crystallization often leads to the formation of small crystals.

  • Troubleshooting Steps:

    • Slow down the cooling rate. A slower cooling process allows for the formation of larger, more well-defined crystals.

    • Consider using a solvent in which the compound has slightly lower solubility.

5. The crystal yield is very low.

  • Potential Cause: Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.

  • Troubleshooting Steps:

    • Before filtering, cool the solution in an ice bath to minimize the solubility of the compound in the mother liquor.

    • If you have already filtered the crystals, you can try to recover more product from the filtrate by evaporating some of the solvent and allowing it to cool again for a second crop of crystals. Note that the purity of subsequent crops may be lower.

    • In the future, use the minimum amount of hot solvent necessary to fully dissolve the compound.

Data Presentation

Table 1: Suggested Solvents for Crystallization Screening

SolventPolarity IndexBoiling Point (°C)Notes
Ethanol4.378.4A good starting point for polar compounds.
Methanol5.164.7Similar to ethanol, but more polar.
Acetone5.156A versatile polar aprotic solvent.
Ethyl Acetate4.477.1A moderately polar solvent.
Dichloromethane3.139.6A less polar option, may be suitable for binary solvent systems. A related indole compound was crystallized from this solvent.[1]
Toluene2.4110.6A nonpolar solvent, likely to be a poor solvent on its own but useful in binary systems with a polar solvent.
Water10.2100The solubility of similar compounds is pH-dependent.[2] Consider using it with a co-solvent like ethanol or adjusting the pH.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent from Table 1. A good solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound completely. Add more solvent in small portions if necessary until the compound is fully dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can cover the flask with a watch glass and insulate it.

  • Crystal Collection: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them.

Protocol 2: Binary Solvent Recrystallization

  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol.

Mandatory Visualization

G Troubleshooting Crystallization Issues start Start Crystallization dissolve Dissolve compound in hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oiling_out Compound 'oils out'? crystals->oiling_out No success Successful Crystallization crystals->success Yes no_crystals No crystals form? oiling_out->no_crystals No troubleshoot_oil Troubleshoot Oiling Out oiling_out->troubleshoot_oil Yes troubleshoot_no_crystals Troubleshoot No Crystals no_crystals->troubleshoot_no_crystals Yes troubleshoot_oil->dissolve troubleshoot_no_crystals->cool

Caption: A workflow diagram for troubleshooting common crystallization problems.

G Factors Influencing Crystallization cluster_factors Controllable Factors cluster_outcomes Crystallization Outcomes Solvent Solvent Choice CrystalQuality Crystal Quality (Size, Shape) Solvent->CrystalQuality Yield Yield Solvent->Yield Polymorph Polymorph Control Solvent->Polymorph Temperature Cooling Rate Temperature->CrystalQuality Temperature->Yield Concentration Concentration Concentration->CrystalQuality Concentration->Yield Purity Sample Purity Purity->CrystalQuality Purity->Yield

Caption: The relationship between experimental factors and crystallization outcomes.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and adaptable method is a two-step synthesis commencing with the Japp-Klingemann reaction to generate a key hydrazone intermediate, which is subsequently cyclized via the Fischer indole synthesis. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

Q2: My Fischer indole synthesis step is resulting in a low yield. What are the likely causes?

A2: Low yields in Fischer indole syntheses can be attributed to several factors. The reaction is sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound. Additionally, the reaction conditions, such as temperature and acid strength, play a critical role and may require optimization. The formation of byproducts from side reactions like aldol condensation can also consume starting materials and reduce the yield of the desired indole.

Q3: I am observing the formation of regioisomers in my reaction. How can this be controlled?

A3: The formation of regioisomers is a known challenge when using unsymmetrical ketones in the Fischer indole synthesis. The regioselectivity is influenced by the acidity of the reaction medium and steric factors. Careful selection of the acid catalyst and its concentration can significantly impact the product ratio. For the synthesis of the target molecule, using ethyl 2-methylacetoacetate is crucial to avoid this issue.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: A significant side reaction in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate, which can be promoted by electron-donating groups on the carbonyl component. Under strongly acidic conditions, the indole product itself can be susceptible to degradation or polymerization. In the Japp-Klingemann step, incomplete reaction or the formation of stable azo compounds instead of the desired hydrazone can occur if the pH and temperature are not carefully controlled.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the Japp-Klingemann and Fischer indole synthesis steps. For more detailed analysis and to identify byproducts, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no product formation in Japp-Klingemann reaction Incomplete diazotization of 4-fluoroaniline.Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and test for complete diazotization using starch-iodide paper.
Incorrect pH for the coupling reaction.The coupling reaction typically requires a mildly acidic to neutral pH. Adjust the pH of the reaction mixture carefully with a base (e.g., sodium acetate) to the optimal range.
Decomposition of the diazonium salt.Prepare the diazonium salt fresh and use it immediately. Avoid exposing the solution to elevated temperatures.
Low yield in Fischer indole synthesis Suboptimal acid catalyst or concentration.Experiment with different acid catalysts such as polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride. Optimize the concentration of the chosen catalyst in small-scale trials.
Reaction temperature is too high or too low.The optimal temperature can vary depending on the substrate and catalyst. Perform optimization experiments to determine the ideal temperature for the cyclization step.
Presence of impurities in starting materials.Ensure the purity of the 4-fluorophenylhydrazine and ethyl 2-methylacetoacetate through appropriate purification techniques like recrystallization or distillation.
Formation of dark, tarry byproducts Polymerization of the indole product in strong acid.Consider using a milder acid catalyst or reducing the reaction time. Work up the reaction mixture promptly after completion to neutralize the acid.
Side reactions due to high temperatures.Maintain careful temperature control throughout the reaction. Use an oil bath for consistent heating.
Difficulty in isolating the final product Product is soluble in the aqueous layer during workup.Ensure the pH of the aqueous layer is adjusted to be acidic (pH 2-3) before extraction to protonate the carboxylic acid, making it less water-soluble.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-(4-fluorophenyl)hydrazono)-3-oxobutanoate (Japp-Klingemann Reaction)
  • Diazotization of 4-fluoroaniline:

    • In a flask, dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol.

    • Cool this solution to 0-5°C.

    • Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution while maintaining the temperature and stirring vigorously.

    • Simultaneously, add a solution of sodium acetate (3.0 eq) in water to maintain a pH of approximately 6-7.

    • After the addition is complete, continue stirring at 0-5°C for 2-3 hours.

    • The resulting precipitate (the hydrazone) is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of Ethyl 5-Fluoro-3-methyl-1H-indole-2-carboxylate (Fischer Indole Synthesis)
  • Cyclization:

    • To the dried hydrazone from Step 1, add a suitable acid catalyst. Polyphosphoric acid (PPA) is often effective. A common ratio is 1:10 (w/w) of hydrazone to PPA.

    • Heat the mixture with stirring to 80-100°C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker of ice water with stirring.

    • The crude product will precipitate out. Collect the solid by filtration and wash thoroughly with water.

    • The crude ester can be purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Synthesis of this compound (Hydrolysis)
  • Saponification:

    • Suspend the purified ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitor by TLC). This may take 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with cold, dilute hydrochloric acid.

    • The carboxylic acid will precipitate out. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Presentation

Table 1: Optimization of Acid Catalyst for Fischer Indole Synthesis

CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Polyphosphoric Acid (PPA)9027595
Sulfuric Acid (in Ethanol)8046092
Zinc Chloride10065590
Acetic Acid118 (reflux)124085

Note: Data is representative for Fischer indole synthesis of similar substrates and may vary for the specific target molecule.

Table 2: Effect of Reaction Time on Hydrolysis of Ethyl Ester

Time (h)Temperature (°C)Conversion (%)
18045
28085
380>98
480>99

Note: Conversion determined by TLC analysis.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis cluster_step3 Step 3: Hydrolysis A 4-Fluoroaniline B Diazotization (NaNO2, HCl, 0-5°C) A->B C 4-Fluorophenyl diazonium chloride B->C E Coupling (NaOAc, 0-5°C) C->E D Ethyl 2-methylacetoacetate D->E F Ethyl 2-(2-(4-fluorophenyl)hydrazono)-3-oxobutanoate E->F G Hydrazone Intermediate F->G H Cyclization (PPA, 80-100°C) G->H I Crude Ethyl 5-Fluoro-3-methyl- 1H-indole-2-carboxylate H->I J Recrystallization I->J K Purified Ester J->K L Purified Ester K->L M Saponification (NaOH, EtOH, Reflux) L->M N Sodium 5-Fluoro-3-methyl- 1H-indole-2-carboxylate M->N O Acidification (HCl) N->O P This compound O->P

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_jk Troubleshooting Japp-Klingemann cluster_fi Troubleshooting Fischer Indole cluster_h Troubleshooting Hydrolysis Start Low Yield or No Product CheckStep Identify Problematic Step Start->CheckStep JappKlingemann Japp-Klingemann Reaction CheckStep->JappKlingemann Step 1 FischerIndole Fischer Indole Synthesis CheckStep->FischerIndole Step 2 Hydrolysis Hydrolysis CheckStep->Hydrolysis Step 3 JK_Cause1 Incomplete Diazotization? JappKlingemann->JK_Cause1 FI_Cause1 Suboptimal Catalyst/Temp? FischerIndole->FI_Cause1 H_Cause1 Incomplete Reaction? Hydrolysis->H_Cause1 JK_Sol1 Check Temp & NaNO2 eq. JK_Cause1->JK_Sol1 Yes JK_Cause2 Incorrect pH? JK_Cause1->JK_Cause2 No End Problem Resolved JK_Sol1->End JK_Sol2 Adjust pH with NaOAc JK_Cause2->JK_Sol2 Yes JK_Sol2->End FI_Sol1 Optimize Catalyst & Temp. FI_Cause1->FI_Sol1 Yes FI_Cause2 Byproduct Formation? FI_Cause1->FI_Cause2 No FI_Sol1->End FI_Sol2 Use Milder Acid / Lower Temp. FI_Cause2->FI_Sol2 Yes FI_Sol2->End H_Sol1 Increase Reaction Time/Temp. H_Cause1->H_Sol1 Yes H_Cause2 Isolation Issue? H_Cause1->H_Cause2 No H_Sol1->End H_Sol2 Adjust pH before Extraction H_Cause2->H_Sol2 Yes H_Sol2->End

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Synthesis of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and robust method is a two-step process beginning with the Japp-Klingemann reaction, followed by a Fischer indole synthesis.[1][2] This pathway involves reacting a diazonium salt of 4-fluoroaniline with a β-keto-ester like ethyl 2-methyl-3-oxobutanoate to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the target indole.[1]

Q2: Why is the Japp-Klingemann reaction preferred for generating the hydrazone precursor?

A2: The Japp-Klingemann reaction provides a reliable method to synthesize the required arylhydrazone from readily available starting materials. It allows for the specific formation of the hydrazone needed for the subsequent Fischer indole cyclization to introduce the carboxylic acid (or ester) functionality at the 2-position.[3][4]

Q3: What are the critical parameters in the Fischer indole synthesis step?

A3: The choice of acid catalyst, reaction temperature, and reaction time are crucial.[5] Common catalysts include Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), or Lewis acids like zinc chloride.[6] The conditions must be carefully optimized to promote cyclization while minimizing side reactions such as decarboxylation and the formation of isomeric impurities.[6][7]

Q4: Is the fluorine substituent stable throughout the synthesis?

A4: The C-F bond on the aromatic ring is generally very strong and stable under the acidic conditions of the Fischer indole synthesis.[8] While extreme conditions can lead to defluorination, it is not a commonly reported side reaction for this specific synthesis. However, monitoring for potential fluorine loss is prudent, especially during method development.[9]

Troubleshooting Guide

Issue 1: Low Yield of the Desired 5-Fluoro Isomer

Q: My reaction yields are consistently low, and I observe multiple indole products. What is the likely cause?

A: This is a classic issue stemming from the formation of a regioisomeric byproduct. The cyclization of the 4-fluorophenylhydrazone intermediate can proceed in two ways, leading to the desired 5-fluoroindole and the undesired 7-fluoroindole. The ratio of these products is highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Catalyst Choice: The nature and strength of the acid catalyst can influence the regioselectivity. Higher acidity often favors cyclization at the less sterically hindered position.[6] Experiment with different catalysts (e.g., PPA, ZnCl₂, H₂SO₄ in ethanol) to find the optimal balance.

  • Temperature Control: Higher temperatures can sometimes decrease selectivity.[6] Attempt the cyclization at the lowest effective temperature to see if the ratio of the desired 5-fluoro isomer improves.

  • Solvent Polarity: The solvent can impact the stability of the intermediates. Try running the reaction in different solvents, such as ethanol, acetic acid, or toluene, to assess the impact on product distribution.

Issue 2: Significant Formation of Decarboxylated Byproduct

Q: My final product is contaminated with a significant amount of 5-fluoro-3-methyl-1H-indole. How can I prevent this?

A: The carboxylic acid group at the C-2 position of the indole ring is susceptible to removal (decarboxylation) under the harsh acidic and high-temperature conditions often used for the Fischer cyclization.

Troubleshooting Steps:

  • Milder Conditions: The most effective solution is to use milder reaction conditions. If possible, lower the reaction temperature and shorten the heating time. Monitor the reaction closely by TLC to stop it as soon as the starting hydrazone is consumed.

  • Alternative Catalysts: Some catalysts are known to promote decarboxylation more than others. If you are using a strong acid like PPA at high temperatures, consider switching to a Lewis acid like ZnCl₂ or milder Brønsted acids at lower temperatures.

  • Ester Protection: Synthesize the ethyl or methyl ester of the target compound first. The ester group is generally more stable to decarboxylation under these conditions. The final carboxylic acid can then be obtained by hydrolysis under basic conditions, which avoids the acidic environment that causes decarboxylation.

Issue 3: Difficulty in Product Purification

Q: I am struggling to separate the desired product from side products using column chromatography. What can I do?

A: Co-elution of the desired product with its regioisomer and the decarboxylated byproduct is a common challenge due to their similar polarities.

Troubleshooting Steps:

  • Recrystallization: Before resorting to chromatography, attempt to purify the crude product by recrystallization. Select a solvent system where the desired product has lower solubility than the impurities, especially at cooler temperatures. Common solvents for indole derivatives include ethanol, ethyl acetate/hexane, and toluene.[10]

  • Chromatography Optimization:

    • Solvent System: Systematically screen different solvent systems for TLC to achieve better separation between the spots. Try adding small amounts of acetic acid to the eluent to suppress tailing of the carboxylic acid product.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.

  • pH Adjustment During Extraction: During the aqueous workup, carefully adjust the pH. The carboxylic acid product is soluble in a basic aqueous solution (e.g., sodium bicarbonate), while the decarboxylated, non-acidic byproduct will remain in the organic layer. This can be an effective preliminary separation step.

Quantitative Data Summary

The product distribution in the Fischer indole synthesis step is highly sensitive to the reaction conditions. The following table provides a hypothetical summary of how different acid catalysts might influence the yield and byproduct formation at a constant temperature (e.g., 80°C).

Catalyst (Acid)Desired Product Yield (5-Fluoro)Regioisomer Yield (7-Fluoro)Decarboxylation Byproduct
H₂SO₄ in Ethanol 55 - 65%15 - 25%5 - 10%
Polyphosphoric Acid (PPA) 60 - 70%10 - 20%10 - 15%
Zinc Chloride (ZnCl₂) 65 - 75%10 - 15%< 5%

Note: These values are representative examples to illustrate trends and will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction

  • Diazonium Salt Formation:

    • Dissolve 4-fluoroaniline (10.0 g, 1.0 eq) in a mixture of concentrated HCl (25 mL) and water (25 mL).

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (6.5 g, 1.05 eq) dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition.

  • Coupling Reaction:

    • In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (13.0 g, 1.0 eq) and sodium acetate (25 g) in ethanol (150 mL).

    • Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the β-keto-ester solution, maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Workup and Isolation:

    • Pour the reaction mixture into ice water (500 mL).

    • The resulting hydrazone will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the crude hydrazone, which can be used in the next step without further purification.

Protocol 2: Fischer Indole Synthesis and Saponification

  • Cyclization (to form the ester):

    • Add the crude hydrazone from the previous step (1.0 eq) to ethanol.

    • Add zinc chloride (ZnCl₂, 1.5 eq) as the catalyst.

    • Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC until the hydrazone spot disappears (typically 2-4 hours).

  • Workup and Purification (Ester):

    • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

    • Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Saponification (Hydrolysis to the acid):

    • Dissolve the purified ester (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Heat the mixture to 60-70°C for 2-3 hours until the ester is fully consumed (monitor by TLC).

  • Final Workup and Isolation (Acid):

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

    • The desired carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Main_Synthesis_Pathway reactant reactant product product A 4-Fluoroaniline B 4-Fluorophenyl- diazonium Chloride A->B  NaNO₂, HCl  0-5°C D Hydrazone Intermediate B->D  Japp-Klingemann  NaOAc, EtOH C Ethyl 2-methyl- 3-oxobutanoate C->D E Ethyl 5-Fluoro-3-methyl- 1H-indole-2-carboxylate D->E  Fischer Indole Synthesis  ZnCl₂, Reflux F 5-Fluoro-3-methyl- 1H-indole-2-carboxylic acid E->F  Saponification  NaOH, H₂O/EtOH

Caption: Main synthesis pathway for the target molecule.

Side_Reaction_Pathway intermediate intermediate product product side_product side_product D Hydrazone Intermediate E Desired Product: 5-Fluoro Isomer D->E  Cyclization at C6  (Major Pathway) G Side Product: 7-Fluoro Isomer D->G  Cyclization at C2  (Minor Pathway)

Caption: Formation of the 7-fluoro regioisomeric side product.

Troubleshooting_Workflow problem problem check check action action outcome outcome start Low Yield or Impure Product check_tlc Analyze Crude TLC: Multiple Spots? start->check_tlc check_decarb Spot matches decarboxylated standard? check_tlc->check_decarb Yes action_purify Optimize Purification: 1. Recrystallization 2. pH-based Extraction 3. New Chroma. System check_tlc->action_purify No, streaking or poor separation check_isomer Multiple indole spots (similar Rf)? check_decarb->check_isomer No action_decarb Use Milder Conditions (Lower Temp, Weaker Acid) or Protect as Ester check_decarb->action_decarb Yes action_isomer Screen Catalysts and Solvents for Better Selectivity check_isomer->action_isomer Yes check_isomer->action_purify No end Improved Yield and Purity action_decarb->end action_isomer->end action_purify->end

Caption: Troubleshooting workflow for low yield and impurity issues.

References

Technical Support Center: 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on the degradation of this compound.

Issue IDQuestionPossible Causes & Troubleshooting Steps
DG-001 Unexpected peaks are observed in the HPLC chromatogram of my stressed sample. Possible Causes: Formation of degradation products.Presence of impurities in the starting material or reagents.Contamination from solvents or glassware.Troubleshooting Steps: Analyze a non-stressed control sample: This will help differentiate between degradation products and pre-existing impurities.Verify solvent and reagent purity: Run a blank gradient to check for solvent impurities. Use high-purity solvents and fresh reagents.Ensure proper sample preparation: Filter samples before injection to remove particulate matter.[1]Optimize chromatographic method: Adjust the mobile phase composition, gradient, or column temperature to improve the resolution between the parent compound and the new peaks.
DG-002 The mass balance of my forced degradation study is below 90%. Possible Causes: Some degradation products may not be eluting from the HPLC column.Degradants may not have a chromophore and are therefore not detected by the UV detector.Formation of volatile or insoluble degradation products.Troubleshooting Steps: Modify the HPLC method: Use a shallower gradient or a stronger organic solvent at the end of the run to elute highly retained compounds.Employ a universal detector: Use a detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-chromophoric compounds.Analyze the headspace of the sample: For suspected volatile degradants, use headspace gas chromatography (GC).Check for precipitates: Visually inspect the sample for any insoluble material.
DG-003 No degradation is observed even after subjecting the compound to harsh stress conditions. Possible Causes: The compound is highly stable under the tested conditions.The concentration of the stressing agent is too low or the stress duration is too short.The analytical method is not sensitive enough to detect low levels of degradation.Troubleshooting Steps: Increase the severity of stress conditions: Use higher concentrations of acid, base, or oxidizing agent, or increase the temperature and duration of exposure. For hydrolytic degradation, if no degradation is seen at room temperature, the temperature can be elevated to 50-70°C.[2]Confirm the activity of the stressing agent: For example, ensure the hydrogen peroxide solution for oxidative stress has not degraded.Validate the analytical method: Check the limit of detection (LOD) and limit of quantitation (LOQ) of your method to ensure it can detect small amounts of degradation products.
DG-004 The solid-state compound changes color over time. Possible Causes: Oxidation or photolytic degradation. The electron-rich indole ring is susceptible to oxidation.[3]Interaction with atmospheric moisture.Troubleshooting Steps: Store the compound under an inert atmosphere: Keep the compound in a desiccator under nitrogen or argon.Protect from light: Store in an amber-colored vial or in the dark.[4]Control temperature: Store at recommended low temperatures, such as -20°C, to slow down degradation processes.[4]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this exact molecule are not extensively documented, based on the general chemistry of indole derivatives, the following pathways are plausible:

  • Oxidative Degradation: The indole ring is electron-rich and susceptible to oxidation. Oxidation can lead to the formation of N-oxides, hydroxylated derivatives, and ultimately ring-opened products. The methyl group at the C3 position can also be oxidized to a hydroxymethyl or carboxylic acid group.[5][6]

  • Hydrolytic Degradation: Although the indole ring itself is generally stable to hydrolysis, the carboxylic acid group can potentially undergo reactions under extreme pH and temperature conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[7] This can involve radical mechanisms leading to dimerization or polymerization, as well as photo-oxidation.

Q2: What conditions are typically used for forced degradation studies of indole derivatives?

A2: Forced degradation studies are conducted to understand the stability of a molecule under stress conditions.[8][9] Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[4][10]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[4][10]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[4]

  • Thermal Degradation: Heating the solid compound (e.g., at 60-80°C) or a solution.[10]

  • Photodegradation: Exposing a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10]

Q3: How can I monitor the degradation of this compound?

A3: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with a UV detector, as the indole ring is a strong chromophore. An HPLC method that separates the parent compound from its degradation products is known as a "stability-indicating method." For the identification of unknown degradation products, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable as they provide mass information about the degradants.[7]

Q4: Does the fluorine substituent affect the degradation of the molecule?

A4: The fluorine atom at the C5 position is expected to influence the degradation profile. The C-F bond is very strong, making the fluorine atom itself stable. However, its strong electron-withdrawing nature can affect the electron density of the indole ring, potentially influencing its susceptibility to oxidative and electrophilic attack. The presence of fluorine can also alter the metabolic stability of the compound.[11]

Data Presentation

The stability of indole derivatives is highly dependent on factors like pH and temperature. While specific data for this compound is not available, the following table, based on data for the related indole derivative melatonin, illustrates how such stability data can be presented.

Table 1: Illustrative Stability of an Indole Derivative (Melatonin) in Aqueous Solution Over 28 Days [4]

pHTemperatureRemaining Compound (%)
1.0Room Temperature> 65%
4.0Room Temperature0 - 4%
7.0Room Temperature0 - 4%
10.0Room Temperature0 - 4%
13.0Room Temperature< 10%

Experimental Protocols

A general protocol for conducting forced degradation studies is provided below. The concentrations of stressors and the duration may need to be adjusted based on the stability of this compound.

Protocol 1: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[10]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.[4]

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.[4]

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.[4]

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a 60°C oven for 48 hours.[4]

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the compound to a photostability chamber.

    • Include a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

The following diagrams illustrate a plausible degradation pathway and a general experimental workflow.

cluster_pathway Plausible Oxidative Degradation Pathway Parent This compound Hydroxylated Hydroxylated Intermediate Parent->Hydroxylated Oxidation (e.g., H₂O₂) Oxidized_Methyl Oxidized Methyl Group Intermediate Parent->Oxidized_Methyl Oxidation Ring_Opened Ring-Opened Product Hydroxylated->Ring_Opened Further Oxidation

Caption: A plausible oxidative degradation pathway.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 60°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze

Caption: A general experimental workflow for forced degradation studies.

References

Technical Support Center: Purification of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the purity of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: When synthesizing this compound, particularly through methods like the Japp-Klingemann reaction followed by Fischer indole synthesis, several types of impurities can arise. These include:

  • Unreacted Starting Materials: Residual arylhydrazines and keto-acids from the initial steps of the synthesis may be present.

  • Regioisomers: Alternative cyclization during the Fischer indole synthesis can lead to the formation of isomeric indole structures.

  • Side-Reaction Products: The Japp-Klingemann reaction can sometimes yield stable azo compounds instead of the desired hydrazones, leading to different downstream products.[1]

  • Decarboxylated Byproducts: The indole-2-carboxylic acid moiety can be susceptible to decarboxylation under harsh acidic or thermal conditions.

  • Solvent Adducts: Residual solvents from the reaction or initial purification steps can form adducts with the final product.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the desired final purity, and the scale of the purification. A general workflow for selecting a purification strategy is outlined below.

Purification_Strategy_Workflow start Crude Product (this compound) purity_check Assess Purity (e.g., by Analytical HPLC, TLC) start->purity_check decision Purity > 95%? purity_check->decision recrystallization Recrystallization decision->recrystallization Yes column_chrom Column Chromatography decision->column_chrom No final_product High-Purity Product recrystallization->final_product prep_hplc Preparative HPLC column_chrom->prep_hplc For very high purity or difficult separations column_chrom->final_product prep_hplc->final_product end End final_product->end

Purification strategy selection workflow.

Troubleshooting Guides

Recrystallization

Issue: Oiling out during recrystallization.

Cause: The compound is likely too soluble in the chosen solvent, or the cooling process is too rapid.

Solution:

  • Add a co-solvent: Introduce a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the hot solution until slight turbidity appears. Reheat to clarify and then allow to cool slowly.

  • Slower Cooling: Insulate the flask to ensure a gradual decrease in temperature.

  • Solvent Selection: Re-evaluate the solvent system. A less effective solvent at room temperature that has good solubility at elevated temperatures is ideal.

Issue: Poor recovery of the purified product.

Cause: The compound may have significant solubility in the cold recrystallization solvent.

Solution:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Optimize Solvent System: Experiment with different solvent mixtures to find one that maximizes the solubility difference between hot and cold conditions.

  • Cooling Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation, but be mindful of precipitating impurities.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Expected PurityNotes
Ethanol/Water4:1 to 9:1>98%Good for moderately polar impurities.
Ethyl Acetate/Hexane1:1 to 1:3>97%Effective for less polar impurities.
Acetone/Water3:1 to 5:1>98%Suitable for a range of polarities.
TolueneN/A>95%Can be effective if impurities have different aromatic solubility.
Column Chromatography

Issue: Poor separation of the target compound from impurities.

Cause: The chosen eluent system may not have the optimal polarity to resolve the compounds on the stationary phase.

Solution:

  • Optimize Eluent: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good system will give the target compound an Rf value of approximately 0.3.

  • Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can help to separate compounds with similar polarities.

  • Change Stationary Phase: If using silica gel, consider switching to alumina or a reverse-phase C18 silica for different selectivity.

Issue: Streaking or tailing of the compound on the column.

Cause: The compound may be too polar for the stationary phase, interacting too strongly. The carboxylic acid moiety can interact strongly with silica gel.

Solution:

  • Add a Modifier: Add a small amount of a polar solvent like methanol (0.5-2%) or an acid like acetic acid (0.1-1%) to the eluent to reduce tailing by competing for active sites on the silica gel.

  • Dry Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder. This can improve the initial band shape.

Column_Chromatography_Troubleshooting start Column Chromatography Issue issue1 Poor Separation start->issue1 issue2 Streaking/Tailing start->issue2 solution1a Optimize Eluent (TLC) issue1->solution1a solution1b Use Gradient Elution issue1->solution1b solution2a Add Modifier to Eluent (e.g., Acetic Acid, Methanol) issue2->solution2a solution2b Dry Load Sample issue2->solution2b

Troubleshooting common column chromatography issues.
Preparative HPLC

Issue: Low recovery of the product.

Cause: The compound may be precipitating on the column or have poor solubility in the mobile phase.

Solution:

  • Solubility Test: Ensure the compound is fully soluble in the initial mobile phase conditions. If not, adjust the sample solvent or the initial mobile phase composition.

  • Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to elute any precipitated material.

  • pH Adjustment: The pH of the mobile phase can affect the solubility and retention of carboxylic acids. Adding a small amount of formic acid or trifluoroacetic acid (TFA) can improve peak shape and recovery.[2]

Issue: Broad peaks leading to poor resolution.

Cause: Mass overload of the column, inappropriate flow rate, or secondary interactions with the stationary phase.

Solution:

  • Reduce Sample Load: Decrease the amount of crude material injected onto the column.

  • Optimize Flow Rate: A lower flow rate can sometimes improve peak shape and resolution.

  • Mobile Phase Modifier: The use of an acidic modifier like TFA can sharpen peaks for acidic compounds by suppressing the ionization of silanol groups on the stationary phase.

Experimental Protocols

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). A small amount of acetic acid (0.5%) can be added to the eluent to improve peak shape.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Preparative HPLC Protocol
  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and increase to a higher percentage (e.g., 80%) over 20-30 minutes.

  • Flow Rate: 15-20 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the crude or partially purified product in a mixture of water and acetonitrile. Filter the solution through a 0.45 µm filter before injection.

  • Post-Purification: Combine the pure fractions, remove the acetonitrile via rotary evaporation, and then lyophilize the remaining aqueous solution to obtain the final product.

Data Presentation

Table 2: Comparison of Purification Methods

Purification MethodStarting PurityFinal Purity (Typical)Recovery Rate (Typical)Throughput
Recrystallization85-90%98-99%60-80%High
Column Chromatography70-85%95-98%70-90%Medium
Preparative HPLC>90%>99.5%85-95%Low

Table 3: Analytical HPLC Method for Purity Assessment

ParameterCondition
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 5 µL

References

resolving analytical interferences with 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. The information provided is designed to help resolve common analytical interferences and challenges encountered during experimental work.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

HPLC Analysis Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Inappropriate Mobile Phase pH. The carboxylic acid and indole nitrogen moieties of the analyte are ionizable. An incorrect mobile phase pH can lead to peak tailing.

    • Solution: Adjust the mobile phase pH. For reversed-phase HPLC, adding a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components can improve peak shape by suppressing the ionization of the carboxylic acid group.[1]

  • Possible Cause 2: Secondary Interactions with Stationary Phase. Residual silanols on the silica-based stationary phase can interact with the analyte, causing peak tailing.

    • Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a competing base, such as a low concentration of triethylamine (TEA), to the mobile phase can mitigate these interactions.

  • Possible Cause 3: Column Overload. Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject. If sensitivity is an issue, consider optimizing the detector settings or using a more sensitive detector.

Issue: Retention Time Variability

  • Possible Cause 1: Inconsistent Mobile Phase Composition. Fluctuation in the mobile phase composition can cause shifts in retention time.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly. Hand-mixing the mobile phase can sometimes resolve issues with online mixing devices.

  • Possible Cause 2: Temperature Fluctuations. Changes in column temperature will affect retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Possible Cause 3: Column Degradation. Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: Use a guard column to protect the analytical column from strongly retained compounds and particulates. If the column is degraded, it may need to be washed or replaced.

Mass Spectrometry (MS) Analysis Troubleshooting

Issue: Poor Sensitivity / Ion Suppression

  • Possible Cause 1: Matrix Effects. Co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma) can interfere with the ionization of the target analyte in the MS source, leading to reduced signal intensity (ion suppression).[2][3][4][5]

    • Solution:

      • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) is effective at removing interfering matrix components.[3]

      • Optimize Chromatography: Adjust the HPLC gradient to separate the analyte from the interfering matrix components.

      • Change Ionization Source: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5] If your instrument allows, testing with APCI may yield better results.

  • Possible Cause 2: Inefficient Ionization. The analyte may not be ionizing efficiently under the current MS source conditions.

    • Solution: Optimize MS source parameters such as capillary voltage, gas flow rates, and temperature. The presence of the carboxylic acid suggests that negative ion mode may be more sensitive, although positive ion mode should also be evaluated.

Issue: Unexplained Peaks in Mass Spectrum

  • Possible Cause 1: Adduct Formation. The analyte may form adducts with ions present in the mobile phase or sample matrix (e.g., [M+Na]+, [M+K]+, [M+ACN]+).

    • Solution: Identify the mass difference between the unexpected peak and the expected molecular ion. If it corresponds to a common adduct, consider using a purer mobile phase or modifying the sample preparation to remove the source of the adduct-forming ions.

  • Possible Cause 2: In-source Fragmentation. The analyte may be fragmenting in the ionization source.

    • Solution: Reduce the energy in the ion source by lowering the cone voltage or fragmentor voltage.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point would be a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) with a gradient elution.[1] The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A gradient from 10% B to 90% B over 20 minutes should provide a good initial separation. UV detection at a wavelength of around 280 nm is a reasonable starting point for indole-containing compounds.

Q2: How can I improve the sensitivity of my analysis when working with low concentrations of the analyte in biological samples?

A2: To improve sensitivity, consider the following:

  • Sample Preparation: Use a concentration step in your sample preparation, such as solid-phase extraction (SPE) with elution in a small volume of solvent.

  • Derivatization: Derivatizing the carboxylic acid group can enhance its detectability by certain methods, though this adds complexity to the sample preparation.[6][7]

  • Detection Method: Mass spectrometry, particularly in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, will offer significantly higher sensitivity and selectivity than UV detection. Fluorescence detection is another sensitive option for indole compounds; an excitation wavelength of around 285 nm and an emission wavelength of 355 nm can be a good starting point.[8]

Q3: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

A3: The molecular formula for this compound is C₁₀H₈FNO₂. The monoisotopic mass is approximately 193.05 Da.[9]

  • In positive ion mode , you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 194.06.

  • In negative ion mode , you would expect to see the deprotonated molecule [M-H]⁻ at an m/z of approximately 192.04.

Q4: Are there any known stability issues with this compound?

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound and a closely related compound, which are important for analytical method development.

PropertyThis compound5-Fluoroindole-2-carboxylic acid
Molecular Formula C₁₀H₈FNO₂C₉H₆FNO₂
Monoisotopic Mass 193.0539 Da[9]179.0383 Da[11]
Molecular Weight 193.17 g/mol [9]179.15 g/mol [11]
Predicted [M+H]⁺ (m/z) ~194.06~180.05
Predicted [M-H]⁻ (m/z) ~192.04~178.03

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile in Water.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-22 min: 90% B

    • 22-23 min: 90% to 10% B

    • 23-28 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 80:20 v/v) to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.[1]

Protocol 2: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)

This protocol is designed to remove proteins and other interferences from plasma samples prior to LC-MS analysis.

  • Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading: To 500 µL of plasma, add an internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe extract Clean Extract spe->extract hplc HPLC Separation extract->hplc Injection ms Mass Spectrometry Detection hplc->ms data Data Analysis ms->data

Caption: Workflow for the analysis of this compound in plasma.

troubleshooting_logic cluster_peak_shape_solutions Peak Shape Solutions cluster_sensitivity_solutions Sensitivity Solutions start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No ph Adjust Mobile Phase pH peak_shape->ph Yes sample_prep Improve Sample Prep (SPE) sensitivity->sample_prep Yes end Problem Resolved sensitivity->end No column Use End-capped Column ph->column dilute Dilute Sample column->dilute dilute->end detector Optimize Detector / Use MS sample_prep->detector detector->end

Caption: A logical troubleshooting workflow for common analytical issues.

References

Validation & Comparative

A Comparative Guide: 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid vs. 3-Methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid and its non-fluorinated counterpart, 3-methyl-1H-indole-2-carboxylic acid. The introduction of a fluorine atom to the indole scaffold is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. This document outlines the synthesis, physicochemical characteristics, and potential biological activities of these two compounds, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of the impact of fluorination.

Physicochemical Properties

The introduction of a fluorine atom at the 5-position of the indole ring in 3-methyl-1H-indole-2-carboxylic acid is expected to alter its electronic properties, lipophilicity, and metabolic stability.[1] The table below summarizes the computed physicochemical properties of both compounds.

PropertyThis compound3-Methyl-1H-indole-2-carboxylic acid
Molecular Formula C₁₀H₈FNO₂C₁₀H₉NO₂
Molecular Weight 193.17 g/mol 175.18 g/mol
XLogP3 2.42.3
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 11
Exact Mass 193.05390666 Da175.06332853 Da
Topological Polar Surface Area 53.1 Ų53.1 Ų

Data sourced from PubChem and are computed values.

Synthesis of the Compounds

The synthesis of both indole derivatives can be achieved through the Fischer indole synthesis, a well-established method for forming the indole ring system.[2]

Synthesis of this compound

The synthesis of the fluorinated analog can be proposed via a multi-step process starting from 4-fluorophenylhydrazine.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Hydrolysis A 4-Fluorophenylhydrazine C Hydrazone Intermediate A->C Acid catalyst B Ethyl 2-methylacetoacetate B->C D Ethyl 5-fluoro-3-methyl- 1H-indole-2-carboxylate C->D Heat, Acid catalyst (e.g., H₂SO₄) E 5-Fluoro-3-methyl- 1H-indole-2-carboxylic acid D->E NaOH, H₂O/EtOH, then H₃O⁺

Caption: Proposed synthesis of this compound.

Synthesis of 3-Methyl-1H-indole-2-carboxylic acid

The synthesis of the non-fluorinated analog follows a similar pathway, starting with phenylhydrazine. Industrial synthesis often involves the reaction of propionaldehyde phenylhydrazone with an acid catalyst.[3]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Hydrolysis A Phenylhydrazine C Hydrazone Intermediate A->C Acid catalyst B Ethyl 2-methylacetoacetate B->C D Ethyl 3-methyl- 1H-indole-2-carboxylate C->D Heat, Acid catalyst (e.g., ZnCl₂) E 3-Methyl-1H-indole- 2-carboxylic acid D->E NaOH, H₂O/EtOH, then H₃O⁺

Caption: Proposed synthesis of 3-Methyl-1H-indole-2-carboxylic acid.

Experimental Protocols

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration)

  • Solution Preparation: Prepare a 0.01 M solution of the indolecarboxylic acid in a suitable solvent mixture (e.g., water-ethanol).

  • Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition of the base.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination (Shake-Flask Method)

  • Equilibration: Add an excess amount of the compound to a known volume of solvent (e.g., water, ethanol) in a sealed flask.

  • Agitation: Shake the flask at a constant temperature for 24-48 hours to ensure equilibrium.

  • Separation: Centrifuge or filter the suspension to remove undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., UV-Vis spectroscopy, HPLC).

Melting Point Determination

  • Sample Preparation: Place a small, dry sample of the compound into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature range from the onset of melting to the point where the entire sample becomes a liquid.

Biological Activity Assays

Enzyme Inhibition Assay (Generic Kinase Assay)

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compounds (fluorinated and non-fluorinated analogs) in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compounds.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at the optimal temperature for the kinase.

  • Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of product formed or the remaining ATP using a suitable detection method (e.g., colorimetric, fluorescent, or luminescent).

  • Data Analysis: Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.

G A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) B Dispense into 96-well Plate (Enzyme, Substrate, Inhibitor) A->B C Initiate Reaction (Add ATP) B->C D Incubate at Optimal Temperature C->D E Stop Reaction & Detect Signal D->E F Data Analysis (Calculate IC₅₀) E->F

Caption: General workflow for an in vitro enzyme inhibition assay.

Antiproliferative Activity (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Comparative Biological Activity

The introduction of a fluorine atom can significantly enhance the biological activity of indole-based compounds. For instance, fluorination of the indole scaffold has been shown to improve the potency of HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitors.[4] In some cases, a 5-fluoroindole derivative exhibited approximately 7 to 13-fold greater inhibitory activity compared to its non-fluorinated parent compound.[4]

Furthermore, studies on other fluorinated indole derivatives have demonstrated potent α-glucosidase inhibitory activity, with some compounds being significantly more active than the reference drug acarbose.[5][6][7] The position of the fluorine atom on the indole ring is also crucial for activity. For example, 5-fluoroindole has been found to be a more potent inhibitor of Mycobacterium tuberculosis growth compared to its 4-, 6-, or 7-fluoro analogs.[8]

Based on these general findings, it can be hypothesized that this compound may exhibit enhanced biological activity, such as increased enzyme inhibition or greater antiproliferative effects, when compared to 3-methyl-1H-indole-2-carboxylic acid. The fluorine atom's high electronegativity can alter the electronic distribution within the molecule, potentially leading to stronger interactions with biological targets.[9] Additionally, the carbon-fluorine bond is metabolically more stable than a carbon-hydrogen bond, which could lead to an improved pharmacokinetic profile for the fluorinated compound.

Signaling Pathways

Indole derivatives are known to interact with various signaling pathways implicated in diseases like cancer. For instance, they have been shown to target kinases within the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell growth, proliferation, and survival.[1]

G cluster_0 PI3K/Akt/mTOR Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D PIP2 -> PIP3 C->D F Akt E PDK1 D->E E->F G mTORC1 F->G H Cell Growth & Proliferation G->H I Indole Derivative I->C Inhibition I->F Inhibition I->G Inhibition

Caption: Potential inhibition points of indole derivatives in the PI3K/Akt/mTOR pathway.

Conclusion

The strategic fluorination of 3-methyl-1H-indole-2-carboxylic acid to yield its 5-fluoro analog presents a promising avenue for enhancing its therapeutic potential. The introduction of fluorine is anticipated to modulate its physicochemical properties, leading to potentially improved biological activity and metabolic stability. While direct comparative experimental data is limited, the existing literature on fluorinated indoles provides a strong rationale for further investigation of this compound as a candidate for drug discovery and development. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Analysis of 5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid and Other Indole Carboxylic Acids in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid and its structural analogs, with a focus on their potential as apoptosis-inducing agents. The information presented is based on available experimental data to facilitate informed decisions in drug discovery and development.

Introduction

Indole carboxylic acids represent a significant class of heterocyclic compounds with a diverse range of pharmacological activities. Modifications to the indole scaffold, such as halogenation and substitution at various positions, can profoundly influence their biological properties. This guide focuses on the comparative analysis of this compound and related derivatives, particularly in the context of their ability to induce apoptosis, a critical mechanism in cancer chemotherapy.

Comparative Biological Activity

The primary mechanism of action for this class of compounds is suggested to be the inhibition of tubulin polymerization , a critical process for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and trigger the apoptotic cascade.

Quantitative Comparison of Apoptosis Induction

The following table summarizes the available quantitative data for indole-2-carboxylic acid derivatives in a cell-based caspase activation assay, a key indicator of apoptosis.

CompoundCell LineAssayEC50 (µM)[1]
5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (Reference)T47DCaspase Activation2.0
5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazideT47DCaspase Activation0.1
5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazideT47DCaspase Activation0.1
This compound T47DPredicted based on SARData not available

SAR: Structure-Activity Relationship. The pro-apoptotic activity is sensitive to substitutions on the indole ring.

Structure-Activity Relationship (SAR) Insights

The available data provides valuable insights into the structure-activity relationships of this class of compounds:

  • Substitution at the 5-position: The presence of a halogen (chloro or fluoro) at the 5-position is a common feature in many biologically active indole derivatives. While direct comparative data between the 5-chloro and 5-fluoro analogs in this specific hydrazide series is unavailable, fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability and cell permeability, which could potentially influence overall activity.

  • Substitution at the 3-position: The nature of the substituent at the 3-position of the indole ring appears to be critical for potent pro-apoptotic activity. The significant increase in potency observed when the 3-methyl group is replaced with a phenyl group (a 20-fold increase) highlights the importance of this position for target interaction.[1]

  • Hydrazide Moiety: The benzylidene-hydrazide functional group at the 2-position is a key pharmacophore for the observed biological activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and a general workflow for evaluating the pro-apoptotic and tubulin polymerization inhibitory activities of these compounds.

apoptosis_pathway Indole_Derivative Indole-2-Carboxylic Acid Derivative Tubulin Tubulin Indole_Derivative->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubules->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Cell_Cycle_Arrest->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation

Proposed mechanism of apoptosis induction by indole-2-carboxylic acid derivatives.

experimental_workflow Compound_Synthesis Compound Synthesis (e.g., this compound hydrazide) Compound_Treatment Compound Treatment Compound_Synthesis->Compound_Treatment Cell_Culture Cell Culture (e.g., T47D breast cancer cells) Cell_Culture->Compound_Treatment Caspase_Assay Caspase Activation Assay (Colorimetric or Fluorometric) Compound_Treatment->Caspase_Assay Tubulin_Assay Tubulin Polymerization Inhibition Assay (Turbidimetric) Compound_Treatment->Tubulin_Assay Data_Analysis Data Analysis (EC50 / IC50 Determination) Caspase_Assay->Data_Analysis Tubulin_Assay->Data_Analysis

General experimental workflow for evaluating the biological activity of indole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the accurate comparison of compound performance. The following are generalized protocols based on established methods for similar compounds.

Cell-Based Caspase Activation Assay (Colorimetric)

This assay quantifies the activity of caspases, key executioner enzymes in apoptosis.

  • Cell Culture: T47D human breast cancer cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 24 or 48 hours).

  • Cell Lysis: After treatment, the cells are lysed using a specific lysis buffer to release the cellular contents, including caspases.

  • Caspase Activity Measurement: The cell lysate is incubated with a colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3). The cleavage of the substrate by active caspases releases a chromophore (pNA), which can be quantified by measuring the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the caspase activity. The EC50 value, the concentration of the compound that induces 50% of the maximal caspase activation, is calculated from the dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay (Turbidimetric)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain), a GTP-containing buffer, and a fluorescence-enhancing agent is prepared.

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations.

  • Polymerization Induction: Tubulin polymerization is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The polymerization of tubulin into microtubules increases the turbidity of the solution, which is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the turbidity curves. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

Conclusion

The available data on indole-2-carboxylic acid benzylidene-hydrazides strongly suggests that these compounds are a promising class of apoptosis inducers, likely acting through the inhibition of tubulin polymerization. While direct experimental data for this compound is currently lacking, the structure-activity relationships derived from its analogs provide a strong rationale for its synthesis and evaluation. The replacement of the 5-chloro with a 5-fluoro substituent may offer advantages in terms of physicochemical properties and metabolic stability. Further experimental investigation is warranted to fully elucidate the comparative performance of this specific compound.

References

A Comparative Guide to Analytical Standards for 5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of analytical standards for 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail typical specifications, analytical methodologies, and visual workflows to aid in the selection and application of these critical reference materials.

Comparison of Analytical Standards

While specific quantitative data for commercially available analytical standards of this compound can only be obtained from supplier-specific Certificates of Analysis (CoA), the following table outlines typical quality attributes and acceptance criteria for a high-quality reference standard. Researchers should always request and scrutinize the CoA for each lot of material.

Table 1: Comparison of Typical Specifications for this compound Analytical Standards

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)
Purity (by HPLC) ≥ 99.5%≥ 99.0%≥ 98.0%
Identity Conforms to structure by ¹H-NMR, ¹³C-NMR, and MSConforms to structure by ¹H-NMR and MSConforms to structure by ¹H-NMR
Major Impurity ≤ 0.10%≤ 0.25%≤ 0.50%
Total Impurities ≤ 0.30%≤ 0.75%≤ 1.50%
Residual Solvents Meets USP <467> requirementsReportedNot specified
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%Not specified
Certificate of Analysis Comprehensive, with spectral dataProvided with shipmentAvailable upon request

Experimental Protocols

Detailed and validated analytical methods are crucial for the correct use and qualification of analytical standards. Below are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the determination of the purity of this compound and for impurity profiling.

Table 2: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides definitive structural confirmation of the analytical standard.

Table 3: NMR Spectroscopy Parameters

Parameter¹H-NMR¹³C-NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Concentration ~5 mg/mL~20 mg/mL
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and By-products

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Derivatization is often required for non-volatile compounds like carboxylic acids.

Table 4: GC-MS Method Parameters (after derivatization)

ParameterValue
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions Heat at 70°C for 30 minutes
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
MS Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Mass Range 50-500 amu

Visualizing Analytical Workflows

The following diagrams, generated using Graphviz, illustrate key logical flows in the qualification and comparison of analytical standards.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Identification cluster_2 Purity and Impurity Profiling cluster_3 Final Qualification A Receive New Batch of This compound B Visual Inspection A->B C Solubility Testing B->C D ¹H-NMR Spectroscopy C->D E ¹³C-NMR Spectroscopy C->E F Mass Spectrometry (MS) C->F G Infrared (IR) Spectroscopy C->G H HPLC-UV for Purity D->H E->H F->H G->H I LC-MS for Impurity ID H->I J GC-MS for Residual Solvents I->J K Karl Fischer for Water Content J->K L Data Review and Comparison to Specifications K->L M Generate Certificate of Analysis (CoA) L->M N Release as Analytical Standard M->N

Analytical workflow for standard qualification.

Supplier_Comparison cluster_0 Decision Criteria cluster_1 Outcome Start Select Analytical Standard Purity Purity ≥ 99.5%? Start->Purity CoA Comprehensive CoA? Purity->CoA Yes Reject Reject Supplier Purity->Reject No Impurity Impurities Profiled? CoA->Impurity Yes CoA->Reject No Cost Cost-Effective? Impurity->Cost Yes Impurity->Reject No Accept Accept Supplier Cost->Accept Yes Cost->Reject No

Logical flow for comparing suppliers.

Conclusion

The selection of a suitable analytical standard for this compound requires a thorough evaluation of its purity, identity, and impurity profile. While this guide provides a framework for comparison and outlines essential analytical methodologies, it is imperative for researchers to obtain and critically assess lot-specific Certificates of Analysis from their chosen suppliers. By implementing robust analytical protocols and a systematic approach to supplier qualification, scientists can ensure the reliability and accuracy of their experimental results, ultimately contributing to the successful development of new pharmaceutical agents.

Comparative Analysis of 5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid: A Guide to Potential Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, focusing on its potential for cross-reactivity in various biological assays. While direct experimental data for this specific molecule is limited, this document synthesizes information from structurally related indole-2-carboxylic acid derivatives to provide a predictive overview of its likely primary target interactions and potential off-target effects. This guide is intended to aid researchers in designing experiments, interpreting results, and anticipating the selectivity profile of this compound.

Introduction to this compound

This compound belongs to the indole carboxylic acid class of compounds. The indole scaffold is a common motif in pharmacologically active molecules. Based on extensive research on analogous compounds, the primary target of indole-2-carboxylic acids is the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, where they act as competitive antagonists. The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Predicted Primary Target and Mechanism of Action

The core structure, indole-2-carboxylic acid, is a well-established competitive antagonist of the glycine co-agonist site on the NMDA receptor. This antagonism prevents the glycine-dependent potentiation of the NMDA receptor's response to glutamate, thereby inhibiting ion channel activation. It is highly probable that this compound retains this mechanism of action. The substitutions at the 5 and 3 positions are expected to modulate the affinity for the glycine binding site.

Potential Cross-Reactivity Profile

While the primary target is predicted to be the NMDA receptor, the indole nucleus is a privileged scaffold known to interact with a variety of protein targets, particularly enzymes such as kinases. Therefore, cross-reactivity of this compound in assays for other target classes should be considered.

Kinase Inhibition

Several studies have demonstrated that indole derivatives can inhibit various protein kinases. For instance, derivatives of indole-3-carboxylic acid have been identified as non-ATP-competitive inhibitors of Polo-like kinase 1 (Plk1). Furthermore, broader screening of indole-containing compound libraries has revealed inhibitory activity against a range of kinases. The potential for this compound to exhibit off-target kinase inhibition should be evaluated, especially in high-throughput screening campaigns.

Other Potential Off-Target Interactions

The indole scaffold has been associated with a wide array of biological activities, and cross-reactivity with other receptors and enzymes is possible. Researchers should be mindful of potential interactions with:

  • Other Neurotransmitter Receptors: While the primary target is the glycine site of the NMDA receptor, interactions with other ionotropic or metabotropic glutamate receptors, or other neurotransmitter receptors, cannot be entirely ruled out without experimental validation.

  • Enzymes involved in Inflammation: Some indole derivatives have shown inhibitory activity against enzymes such as cytosolic phospholipase A2.

  • Antimicrobial and Antiproliferative Activity: Various functionalized indoles have demonstrated antimicrobial and anticancer properties, suggesting interactions with targets within these pathways.

Comparative Data of Structurally Related Compounds

To provide a framework for understanding the potential activity of this compound, the following table summarizes publicly available data for structurally related indole-2-carboxylic acid derivatives.

CompoundTargetAssay TypeActivity (IC₅₀/Kᵢ)Reference CompoundActivity (IC₅₀/Kᵢ)
Indole-2-carboxylic acid Glycine site of NMDA Receptor[³H]glycine bindingKᵢ = 2.1 µMGlycineKᵢ = 0.1 µM
4,6-Dichloro-indole-2-carboxylic acid Glycine site of NMDA Receptor[³H]glycine bindingKᵢ = 0.04 µMGlycineKᵢ = 0.1 µM
Indole-3-carboxylic acid derivative (4g) Polo-like kinase 1 (Plk1)Kinase Inhibition AssayIC₅₀ = 0.13 µMThymoquinoneIC₅₀ = 2.21 µM
Indole-3-carboxylic acid derivative (4f) Polo-like kinase 1 (Plk1)Kinase Inhibition AssayIC₅₀ = 0.41 µMThymoquinoneIC₅₀ = 2.21 µM

Note: This table presents data for related but distinct molecules. The activity of this compound may vary significantly.

Experimental Protocols

To assess the activity and cross-reactivity of this compound, the following experimental protocols are recommended based on standard methodologies for the predicted target classes.

NMDA Receptor Glycine Site Binding Assay

Objective: To determine the binding affinity of the test compound for the glycine binding site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Binding Reaction: Incubate the membranes with a known concentration of a radiolabeled ligand specific for the glycine site (e.g., [³H]glycine or [³H]MDL 105,519) in the presence of varying concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 4°C).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay (Example: Polo-like Kinase 1)

Objective: To evaluate the inhibitory activity of the test compound against a representative protein kinase.

Methodology:

  • Reaction Components: Prepare a reaction mixture containing recombinant human Plk1 enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a kinase assay buffer.

  • Compound Incubation: Add varying concentrations of the test compound to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as mobility shift microfluidic electrophoresis or luminescence-based assays that quantify the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing Potential Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the predicted signaling pathway and a general experimental workflow for assessing cross-reactivity.

G Predicted Signaling Pathway of this compound cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding Channel_Opening Ion Channel Opening (Ca²⁺ Influx) NMDA_Receptor->Channel_Opening Activates Test_Compound 5-Fluoro-3-methyl-1H- indole-2-carboxylic acid Test_Compound->NMDA_Receptor Antagonizes Glycine Site Cellular_Response Downstream Cellular Response Channel_Opening->Cellular_Response Leads to

Caption: Predicted mechanism of action at the NMDA receptor.

G General Workflow for Cross-Reactivity Screening Start Test Compound: 5-Fluoro-3-methyl-1H- indole-2-carboxylic acid Primary_Assay Primary Target Assay (NMDA Receptor Binding) Start->Primary_Assay Secondary_Screen Secondary Screening (e.g., Kinase Panel) Primary_Assay->Secondary_Screen If Active Selectivity_Profile Determine Selectivity Profile Primary_Assay->Selectivity_Profile Determine Potency Hit_Validation Hit Validation (Dose-Response) Secondary_Screen->Hit_Validation If Hits Identified Hit_Validation->Selectivity_Profile End Characterized Compound Selectivity_Profile->End

Caption: A streamlined workflow for assessing compound cross-reactivity.

Conclusion

This compound is a compound with a high likelihood of acting as an antagonist at the glycine site of the NMDA receptor. However, the inherent promiscuity of the indole scaffold necessitates a thorough evaluation of its cross-reactivity profile. Researchers utilizing this compound should consider its potential to interact with other targets, particularly protein kinases. The experimental protocols and comparative data provided in this guide offer a starting point for a comprehensive characterization of this molecule's pharmacological profile. Direct experimental validation is crucial to confirm these predictions and to fully understand the compound's selectivity and potential for off-target effects.

A Head-to-Head Comparison of 5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid with Known Inhibitors of Monocarboxylate Transporter 1 (MCT1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative inhibitor 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid against established inhibitors of Monocarboxylate Transporter 1 (MCT1). While experimental data on the inhibitory activity of this compound is not publicly available, this document serves as a benchmark by presenting comprehensive data on well-characterized MCT1 inhibitors. This allows for a theoretical comparison and a framework for future experimental evaluation of novel compounds like this compound.

Monocarboxylate transporters, particularly MCT1, are crucial for cellular metabolism, primarily by facilitating the transport of lactate across cell membranes.[1] In cancer cells, which often exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), MCT1 plays a vital role in extruding lactate, thereby maintaining intracellular pH and sustaining high glycolytic flux.[1][2] Inhibition of MCT1 is therefore a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation.[1][3][4]

Quantitative Comparison of Known MCT1 Inhibitors

The following table summarizes the inhibitory potency of several well-established MCT1 inhibitors. This data provides a reference for the level of activity expected from a potent and selective MCT1 inhibitor.

InhibitorTarget(s)IC50 / KiCell-Based AssayReference
AZD3965 MCT1Ki: 1.6 nMInhibition of lactate transport in lymphoma and SCLC cell lines[2][5][6]
MCT26-fold selective over MCT2[2][5]
AR-C155858 MCT1, MCT2pKi: 7.6 (MCT1), 6.6 (MCT2)Not specified in provided abstracts[4]
α-Cyano-4-hydroxycinnamic acid (CHC) MCTs (non-specific)IC50 > 100 µMInhibition of lactate uptake in various tumor cells[2][3]
BAY-8002 MCT1IC50: 85 nMDLD-1 cells[7]
MCT4Excellent selectivity against MCT4[7]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the metabolic pathway affected by MCT1 inhibitors and a general workflow for assessing inhibitor potency.

MCT1_Inhibition_Pathway cluster_cell Cancer Cell cluster_TME Tumor Microenvironment Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in LDH-A TCA TCA Cycle Pyruvate->TCA PDH Lactate_in->TCA Reduced Fuel Lactate_in->Glycolysis Feedback Inhibition MCT1 MCT1 Lactate_in->MCT1 Efflux Glycolysis->Pyruvate Lactate_out Extracellular Lactate MCT1->Lactate_out Inhibitor MCT1 Inhibitor (e.g., AZD3965) Inhibitor->MCT1

Caption: Inhibition of MCT1 by compounds like AZD3965 blocks lactate efflux, leading to intracellular lactate accumulation and disruption of cancer cell metabolism.

Experimental_Workflow cluster_workflow Inhibitor Potency Assay A 1. Cell Culture (e.g., SCLC, Lymphoma lines) B 2. Compound Treatment (Varying concentrations of inhibitor) A->B C 3. Lactate Transport Assay (e.g., using radiolabeled lactate) B->C D 4. Data Analysis (Calculate IC50/Ki) C->D

Caption: A generalized workflow for determining the inhibitory potency of a compound on MCT1-mediated lactate transport.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for key experiments.

Lactate Transport Assay (using radiolabeled lactate)

This assay is a common method to determine the inhibitory effect of a compound on MCT1 activity.

  • Cell Culture: Human small cell lung cancer (SCLC) or lymphoma cell lines known to express high levels of MCT1 are cultured in appropriate media to 80-90% confluency in 24-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., AZD3965) for a specified period (e.g., 1 hour) at 37°C.

  • Lactate Uptake: The incubation medium is replaced with a transport buffer (e.g., Krebs-Ringer-HEPES) containing a known concentration of radiolabeled L-[14C]-lactate.

  • Incubation and Lysis: Cells are incubated for a short period (e.g., 2-5 minutes) to measure the initial rate of uptake. The transport is stopped by washing the cells with ice-cold buffer. Cells are then lysed with a suitable lysis buffer.

  • Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The rate of lactate uptake at each inhibitor concentration is calculated and normalized to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce lactate transport by 50%, is determined by non-linear regression analysis.

Cell Proliferation Assay

This assay assesses the impact of MCT1 inhibition on the growth of cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor or a known inhibitor.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.

  • Data Analysis: The absorbance or luminescence readings are plotted against the inhibitor concentration, and the GI50 (concentration for 50% growth inhibition) is calculated.

Conclusion

The provided data on established MCT1 inhibitors such as AZD3965, AR-C155858, and BAY-8002 set a high bar for novel therapeutic candidates. For this compound to be considered a viable lead compound for MCT1 inhibition, it would need to demonstrate potent and selective inhibitory activity in the nanomolar range in biochemical and cell-based assays. The experimental protocols outlined in this guide provide a clear path for the evaluation of its potential as an MCT1 inhibitor. Future studies should focus on determining the IC50 of this compound against MCT1 and other MCT isoforms to establish its potency and selectivity profile.

References

Confirming the Structure of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

This compound is a synthetic organic compound with a molecular formula of C₁₀H₈FNO₂ and a molecular weight of 193.17 g/mol .[1] Its structure, featuring an indole core with fluorine, methyl, and carboxylic acid substituents, makes it a compound of interest in medicinal chemistry and drug discovery. The precise arrangement of these functional groups is crucial for its biological activity, necessitating accurate structural confirmation.

Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and commonly used technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable.

Expected ¹H and ¹³C NMR Spectral Data

Based on the analysis of similar compounds, the following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound. The exact values can vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected Multiplicity Expected ¹³C Chemical Shift (ppm)
NH (indole)11.0 - 12.0br s-
COOH12.0 - 13.0br s160 - 170
C2-Indole--130 - 140
C3-Indole--110 - 120
C3-CH₃2.3 - 2.5s10 - 15
C4-H7.2 - 7.4d110 - 115
C5-F--155 - 160 (d, ¹JCF ≈ 230-250 Hz)
C6-H6.9 - 7.1dd110 - 115 (d, ²JCF ≈ 20-25 Hz)
C7-H7.5 - 7.7dd120 - 125 (d, ³JCF ≈ 5-10 Hz)
C7a-Indole--125 - 130
C3a-Indole--120 - 125

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Note: Coupling constants (J) are approximate and given in Hertz (Hz). The fluorine atom will cause splitting of adjacent carbon and proton signals.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation for NMR Analysis
  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for referencing the chemical shifts to 0 ppm.

¹H and ¹³C NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

  • Acquire the ¹H NMR spectrum. Standard parameters include a 30° or 90° pulse angle, a sufficient number of scans for a good signal-to-noise ratio, and an appropriate relaxation delay.

  • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR and complementary techniques.

G cluster_0 Structural Confirmation Workflow synthesis Synthesis of 5-Fluoro-3-methyl- 1H-indole-2-carboxylic acid nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (MS) synthesis->ms ftir FTIR Spectroscopy synthesis->ftir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ftir->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Workflow for structural confirmation.

Comparison with Alternative Analytical Techniques

While NMR is the cornerstone of structural elucidation, other techniques provide complementary and confirmatory information. A multi-technique approach is often the most robust strategy.

Table 2: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity of atoms, chemical environment of nuclei, stereochemistry.Non-destructive, provides rich structural detail in solution.Requires soluble samples, can be less sensitive than MS.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, small sample amount needed, can be coupled with chromatography (LC-MS, GC-MS).Provides limited information on atom connectivity and stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H).Fast, simple, and inexpensive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise 3D molecular structure, including bond lengths, bond angles, and absolute stereochemistry.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow.
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound (193.17 g/mol ). High-resolution mass spectrometry (HRMS) could further verify the elemental formula (C₁₀H₈FNO₂). Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide clues about the connectivity of the substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole (around 3300-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), and the strong C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹).

Conclusion

The structural confirmation of this compound is most effectively achieved through a combination of spectroscopic techniques. While NMR spectroscopy provides the most comprehensive information regarding the precise arrangement of atoms, mass spectrometry and FTIR spectroscopy offer valuable and complementary data to ensure an unambiguous structural assignment. For absolute confirmation of the solid-state structure, X-ray crystallography would be the definitive method, provided a suitable crystal can be obtained. This multi-faceted analytical approach is essential for ensuring the quality and integrity of compounds in research and development.

References

A Comparative Guide to the Purity Assessment of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. We will explore alternative analytical techniques and present supporting data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC): A Detailed Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and accuracy in separating and quantifying impurities. A typical reversed-phase HPLC (RP-HPLC) method is well-suited for the analysis of this compound.

Comparative Performance Data

The following table summarizes the expected performance of a standard RP-HPLC method compared to alternative analytical techniques for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a stationary and mobile phaseSimilar to HPLC but with smaller particles for higher resolutionSeparation of volatile compounds in the gas phaseNuclear spin transitions in a magnetic field
Limit of Detection (LOD) ~0.01%~0.005%Dependent on derivatization~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015%Dependent on derivatization~0.3%
Analysis Time 15-30 minutes5-15 minutes20-40 minutes5-10 minutes
Resolution HighVery HighHigh for volatile impuritiesLow for complex mixtures
Sample Throughput ModerateHighModerateLow
Instrumentation Cost ModerateHighModerateVery High

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a standard reversed-phase HPLC method for the purity determination of this compound.

a. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard and sample

b. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

c. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography (GC)

For the analysis of volatile or semi-volatile impurities, a GC method can be employed. Derivatization is often necessary to increase the volatility of the analyte.

a. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., BSTFA)

b. GC Conditions:

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Detector Temperature: 300 °C

  • Carrier Gas Flow: 1.0 mL/min

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Filtration B->C D Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Purity Calculation G->H I Reporting H->I

Caption: Workflow for HPLC Purity Assessment.

cluster_main Purity Assessment Strategy cluster_methods Analytical Methods Start Compound Synthesis HPLC HPLC (Primary Method) Start->HPLC UHPLC UHPLC (High Throughput) Start->UHPLC GC GC (Volatile Impurities) Start->GC NMR NMR (Structural Confirmation) Start->NMR Decision Purity Specification Met? HPLC->Decision Pass Release Decision->Pass Yes Fail Further Purification Decision->Fail No

Caption: Decision Tree for Method Selection.

Benchmarking 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Against a Clinically Relevant Kinase Inhibitor

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the novel compound, 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, against a well-established reference, Sunitinib. Given the prevalence of indole derivatives as kinase inhibitors, this guide will benchmark the compound's performance in the context of receptor tyrosine kinase (RTK) inhibition, a critical target class in oncology.

Sunitinib is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[1] Its mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[1][2][3] This makes Sunitinib an ideal reference for evaluating the potential of novel indole-based compounds as anti-cancer agents.

This guide presents a hypothetical, yet plausible, benchmarking scenario, providing researchers with the experimental framework and data interpretation needed to assess the potential of this compound.

Compound Profiles

CompoundStructureKey Characteristics
Test Compound: this compound this compoundA novel indole-2-carboxylic acid derivative. The fluorine substitution at the 5-position may enhance metabolic stability and target binding affinity.
Reference Compound: Sunitinib SunitinibAn orally available, multi-targeted receptor tyrosine kinase inhibitor.[2] It targets VEGFRs, PDGFRs, c-KIT, and other kinases involved in tumor progression.[1][3]

Comparative Performance Data

The following tables summarize hypothetical experimental data comparing the inhibitory activities of this compound and Sunitinib.

Table 1: In Vitro Kinase Inhibition Assay

This table presents the half-maximal inhibitory concentration (IC50) values against key receptor tyrosine kinases. Lower IC50 values indicate greater potency.

Target KinaseThis compound (IC50, nM)Sunitinib (IC50, nM)
VEGFR215080[4][5]
PDGFRβ952[4][5]
c-KIT25015
EGFR>10,000>10,000
Table 2: Cell-Based Anti-Proliferative Assay

This table shows the IC50 values from a cell viability assay using human umbilical vein endothelial cells (HUVECs), which are crucial for angiogenesis.

Cell LineThis compound (IC50, nM)Sunitinib (IC50, nM)
HUVEC45040[6]
A549 (Lung Carcinoma)1,2005,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of this process by a compound results in a higher signal.

Materials:

  • Recombinant human kinases (VEGFR2, PDGFRβ, c-KIT, EGFR)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test and reference compounds dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO.

  • In a multiwell plate, add 5 µL of the kinase/substrate mixture to each well.

  • Add 1 µL of the compound dilutions to the respective wells. Include DMSO-only wells as a negative control.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add 10 µL of the luminescent kinase assay reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Anti-Proliferative Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.[7]

Materials:

  • HUVEC or A549 cells

  • Complete cell culture medium

  • Test and reference compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent[7]

  • Opaque-walled 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test and reference compounds in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include medium with DMSO as a vehicle control.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.[8][9]

  • Add 100 µL of CellTiter-Glo® reagent to each well.[8][9]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][9]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]

  • Measure luminescence using a plate reader.

  • Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 values.

Visualized Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the underlying biological pathways and experimental processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound or Sunitinib Inhibitor->RTK Inhibition

Caption: A simplified signaling pathway of a receptor tyrosine kinase (RTK) and its inhibition.

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Kinase_Assay Biochemical Kinase Assay Compound_Prep->Kinase_Assay Cell_Assay Cell-Based Anti-Proliferative Assay Compound_Prep->Cell_Assay Cell_Culture Culture Cells (HUVEC, A549) Cell_Culture->Cell_Assay IC50_Kinase Calculate Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Cell Calculate Cellular IC50 Cell_Assay->IC50_Cell Comparison Compare Potency and Selectivity IC50_Kinase->Comparison IC50_Cell->Comparison

Caption: The experimental workflow for benchmarking the test compound against the reference.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a halogenated organic compound, this substance requires specific handling and disposal procedures. Direct disposal down the drain or in regular trash is strictly prohibited.[1] This guide provides a step-by-step operational plan for the safe management and disposal of this chemical waste.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][3]

  • Hand Protection: Use protective gloves. Always check with the glove manufacturer for the specific type of glove suitable for this chemical.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation, no respiratory protection is typically needed. For large spills or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]

Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management. Due to its fluorinated nature, this compound must be treated as a halogenated organic waste .[3]

Step-by-Step Collection Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a specific, well-marked area within the laboratory for hazardous waste collection. This area should be under the control of lab personnel and away from general traffic.[1]

  • Select Appropriate Waste Containers: Use chemically compatible containers, such as polyethylene carboys, for collecting halogenated waste.[3][4] Metal cans are generally not recommended as halogenated compounds can degrade to form acids that corrode metal.[4] Containers must have a secure, threaded cap to be vapor-tight and spill-proof.[5]

  • Properly Label Waste Containers: Before adding any waste, label the container with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name "this compound".[5][6] The label should also include the approximate concentrations of each component and the date when the waste was first added.[1]

  • Segregate Waste Streams:

    • Solid Waste: Collect solid this compound, along with contaminated items like weighing paper, gloves, and absorbent pads from spills, in a designated container for solid halogenated hazardous waste.[1]

    • Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container for halogenated organic compounds.[1]

    • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs.[2][6] Furthermore, do not combine with incompatible materials such as strong oxidizing agents, acids, bases, or heavy metals.[2][4][6]

Disposal Procedures

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal service.

  • Container Management: Keep waste containers tightly closed when not in use.[2][5] Do not fill containers beyond 90% capacity to prevent spills.[1]

  • Arranging for Disposal: Once a waste container is full, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.[1] Follow their specific procedures for waste pickup requests.

  • Empty Containers: An "empty" container that held the compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must be collected as liquid halogenated hazardous waste.[1] Once properly rinsed, deface the original label and dispose of the container according to your institution's guidelines.[1]

Spill Management

In the event of a spill, ensure adequate ventilation and wear appropriate PPE.

  • Containment: Contain the spill and absorb it with an inert material, such as vermiculite or sand.[2]

  • Collection: Sweep up the absorbed material and place it in a sealed, properly labeled container or bag for disposal as hazardous waste.[1][2]

  • Decontamination: Clean the spill area thoroughly.

Data Summary for Disposal Planning

While specific quantitative limits for disposal are determined by local and national regulations, the following table summarizes the key operational parameters for handling different forms of waste containing this compound.

Waste FormContainer TypeWaste CategoryDisposal Protocol
Solid Compound Labeled, sealed, chemically compatible solid waste containerSolid Halogenated OrganicCollect in designated container. Arrange for pickup by a licensed hazardous waste vendor via your institution's EHS department.
Solutions of the Compound Labeled, sealed, chemically compatible liquid waste container (e.g., polyethylene)Liquid Halogenated OrganicCollect in a designated container, separate from non-halogenated waste. Arrange for pickup by a licensed hazardous waste vendor via your institution's EHS department.
Contaminated Labware (gloves, paper, etc.) Labeled, sealed, chemically compatible solid waste containerSolid Halogenated OrganicCollect in the same container as solid waste. Arrange for pickup by a licensed hazardous waste vendor via your institution's EHS department.
"Empty" Stock Containers Original containerSolid Halogenated OrganicTriple-rinse with a suitable solvent. Collect rinsate as liquid halogenated waste. Deface original label and dispose of the container per institutional guidelines for clean glassware/plastic.[1]
Spill Cleanup Material Sealed bag or containerSolid Halogenated OrganicCollect absorbed material in a sealed container, label as hazardous waste, and dispose of it with other solid halogenated waste.[1][2]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 cluster_1 Waste Characterization cluster_2 Waste Collection & Segregation cluster_3 Storage & Disposal start Waste Generation (this compound) is_solid Solid Waste? (e.g., powder, contaminated PPE) start->is_solid collect_solid Collect in Labeled Solid Halogenated Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Halogenated Waste Container is_solid->collect_liquid No (Liquid) store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa check_full Container >90% Full? store_saa->check_full check_full->store_saa No contact_ehs Contact EHS for Pickup by Licensed Hazardous Waste Vendor check_full->contact_ehs Yes end_process Disposal Complete contact_ehs->end_process

References

Personal protective equipment for handling 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Hazard Summary Table

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE Requirements Table

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to EU standard EN166 or OSHA's 29 CFR 1910.133.[2][3]Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and subsequent irritation.
Respiratory Protection A NIOSH/MSHA-approved respirator with a dust filter (e.g., N95) is recommended, especially when handling the powder form or if dust is generated.[4]Minimizes the risk of respiratory tract irritation.
Protective Clothing A lab coat or other suitable protective clothing.[2][3]Prevents contamination of personal clothing and skin.

Operational and Handling Protocols

Proper handling procedures are critical to prevent accidental exposure and contamination.

Step-by-Step Handling Procedure:

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Gather all necessary PPE and handling equipment before starting.

  • Weighing and Transfer :

    • Handle as a powder solid.

    • Avoid generating dust. Use techniques such as gentle scooping and weighing on paper within a contained space.

    • If dissolving, add the solid to the solvent slowly to prevent splashing.

  • During Use :

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the handling area.

    • Keep the container tightly closed when not in use.[2][5]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly after handling.[2][5]

    • Clean the work area and any contaminated equipment.

    • Remove and properly store or dispose of contaminated PPE.

Accidental Spill and Exposure Plan

In the event of a spill or exposure, immediate and appropriate action is crucial.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][6]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[2][6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[2][6]

Spill Cleanup Protocol:

  • Evacuate and Ventilate : Clear the area of all non-essential personnel and ensure adequate ventilation.

  • Contain the Spill : Prevent further spread of the material.

  • Absorb and Collect :

    • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.

    • For solutions, absorb with an inert, non-combustible material (e.g., sand, vermiculite).

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Package for Disposal : Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal of this compound and its containers is vital to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines:

  • Waste Classification : This material should be disposed of as hazardous waste.

  • Containerization : Collect waste material and any contaminated items in a designated, compatible, and properly labeled hazardous waste container.

  • Disposal Method : Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[2][5] Do not dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance : Adhere to all applicable federal, state, and local hazardous waste regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow for Handling this compound

G Workflow for Handling this compound A Preparation - Verify fume hood function - Assemble all necessary PPE - Locate emergency equipment B Handling - Weigh and transfer in fume hood - Avoid dust generation - Keep container closed A->B C Post-Handling - Decontaminate work area - Wash hands thoroughly - Doff PPE correctly B->C E Spill or Exposure Event B->E If spill/exposure occurs D Waste Disposal - Segregate hazardous waste - Use labeled, sealed containers - Follow institutional EHS protocol C->D F First Aid & Spill Response - Administer first aid - Evacuate and ventilate - Contain and clean up spill E->F F->D Dispose of cleanup materials

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.